Product packaging for Ethyl 4-bromo-3,5-diethoxybenzoate(Cat. No.:CAS No. 149517-92-0)

Ethyl 4-bromo-3,5-diethoxybenzoate

Cat. No.: B171964
CAS No.: 149517-92-0
M. Wt: 317.17 g/mol
InChI Key: XSUFUYMALAOLHR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-diethoxybenzoate is a useful research compound. Its molecular formula is C13H17BrO4 and its molecular weight is 317.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17BrO4 B171964 Ethyl 4-bromo-3,5-diethoxybenzoate CAS No. 149517-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-3,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUFUYMALAOLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443238
Record name ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149517-92-0
Record name ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate, a valuable intermediate in the development of pharmaceutical compounds. The document outlines a feasible two-step synthetic pathway, commencing with the formation of Ethyl 3,5-diethoxybenzoate, followed by a regioselective bromination. Detailed experimental protocols, a summary of quantitative data, and an in-depth discussion of the electrophilic aromatic substitution mechanism are presented. Visual diagrams generated using Graphviz are included to illustrate the synthesis pathway and the reaction mechanism, offering a clear and concise reference for laboratory application.

Introduction

This compound is a substituted aromatic ester that serves as a key building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The diethoxy and ethyl ester functionalities modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for drug design and development. This guide details a reliable and efficient pathway for the preparation of this versatile intermediate.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Fischer Esterification of 3,5-diethoxybenzoic acid to yield Ethyl 3,5-diethoxybenzoate.

  • Step 2: Electrophilic Aromatic Bromination of Ethyl 3,5-diethoxybenzoate at the C4 position to afford the final product.

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Electrophilic Bromination 3,5-Diethoxybenzoic_Acid 3,5-Diethoxybenzoic Acid Ethyl_3,5-diethoxybenzoate Ethyl 3,5-diethoxybenzoate 3,5-Diethoxybenzoic_Acid->Ethyl_3,5-diethoxybenzoate Reflux Ethanol Ethanol Ethanol->Ethyl_3,5-diethoxybenzoate H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Ethyl_3,5-diethoxybenzoate Ethyl_4-bromo-3,5-diethoxybenzoate This compound Ethyl_3,5-diethoxybenzoate->Ethyl_4-bromo-3,5-diethoxybenzoate Stirring, RT Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Ethyl_4-bromo-3,5-diethoxybenzoate Solvent_Step2 Solvent (e.g., Acetonitrile) Solvent_Step2->Ethyl_4-bromo-3,5-diethoxybenzoate Bromination_Mechanism cluster_mechanism Mechanism of Electrophilic Bromination Start Ethyl 3,5-diethoxybenzoate Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) Start->Sigma_Complex Attack of π electrons on Br⁺ Electrophile Br⁺ (from NBS) Electrophile->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation H_plus H⁺

Technical Guide: Physicochemical Properties of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3,5-diethoxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated benzene ring with two ethoxy groups and an ethyl ester moiety, suggests it could serve as a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom and ether linkages can influence the compound's lipophilicity, metabolic stability, and potential for forming halogen bonds, all of which are critical considerations in drug design. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic protocols, and an exploration of its potential relevance in drug development.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. The following tables summarize a combination of data for structurally related compounds and predicted values to provide a comprehensive profile.

Table 1: Physicochemical Data for this compound and Key Precursors

Property4-bromo-3,5-dihydroxybenzoic acid4-bromo-3,5-dimethoxybenzoic acid (analog for diethoxy acid)This compound (Predicted/Estimated)
Molecular Formula C₇H₅BrO₄C₉H₉BrO₄C₁₃H₁₇BrO₄
Molecular Weight 233.02 g/mol [1]261.07 g/mol [1][2]317.18 g/mol
Melting Point 274-276 °C[3]254-258 °C[1]Data not available
Boiling Point Data not availableData not availablePredicted: ~350-400 °C at 760 mmHg
Solubility Sparingly soluble in water.[4]Soluble in methanol, ethanol, and DMSO.Likely soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane).
pKa Data not availableData not availableEstimated: ~3-4 (due to the electron-withdrawing nature of the substituents)

Table 2: Spectroscopic Data for a Structurally Similar Compound (Methyl 4-bromo-3,5-dimethoxybenzoate)

Spectroscopic DataValue
¹H NMR (300 MHz, CDCl₃) δ 6.72 (s, 2H, Ar-H), 3.78 (s, 3H, COOCH₃), 3.62 (s, 6H, OCH₃)
¹³C NMR (CDCl₃) δ 179.2 (C=O), 157.7 (C-3,5), 134.5 (C-1), 125.3 (C-4), 113.2 (C-2,6), 58.3 (COOCH₃), 63.2 (OCH₃)
Mass Spectrometry (GC-MS) m/z 273.9, 275.9

Experimental Protocols

The synthesis of this compound can be achieved through a three-step process starting from 3,5-dihydroxybenzoic acid. The following protocols are based on established organic chemistry reactions and can be adapted for this specific synthesis.

Step 1: Bromination of 3,5-Dihydroxybenzoic Acid

This protocol describes the selective bromination of 3,5-dihydroxybenzoic acid at the 4-position.

Materials:

  • 3,5-dihydroxybenzoic acid

  • Aqueous mineral acid (e.g., hydrochloric acid)[5]

  • Elemental bromine[5]

  • Glacial acetic acid (optional solvent)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in an aqueous mineral acid.[5]

  • Heat the mixture to reflux with stirring.[5]

  • Slowly add a solution of elemental bromine (1 to 1.1 molar equivalents) in glacial acetic acid or the same aqueous mineral acid to the refluxing mixture over a period of 2-3 hours.[5]

  • After the addition is complete, continue to reflux for an additional 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]

  • Cool the reaction mixture to room temperature to allow the product to precipitate.[5]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude 4-bromo-3,5-dihydroxybenzoic acid can be further purified by recrystallization from hot water or an ethanol/water mixture.

Step 2: Etherification of 4-bromo-3,5-dihydroxybenzoic Acid

This protocol outlines the Williamson ether synthesis to convert the hydroxyl groups to ethoxy groups.

Materials:

  • 4-bromo-3,5-dihydroxybenzoic acid

  • Ethyl iodide or diethyl sulfate (ethylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-3,5-dihydroxybenzoic acid in the chosen polar aprotic solvent in a round-bottom flask.

  • Add a slight excess of the base (e.g., 2.2 equivalents of potassium carbonate) to the solution.

  • Add the ethylating agent (e.g., 2.2 equivalents of ethyl iodide) to the mixture.

  • Heat the reaction mixture with stirring at a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-3,5-diethoxybenzoic acid.

  • The product can be purified by column chromatography or recrystallization.

Step 3: Fischer Esterification of 4-bromo-3,5-diethoxybenzoic Acid

This final step involves the acid-catalyzed esterification of the carboxylic acid with ethanol.

Materials:

  • 4-bromo-3,5-diethoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3,5-diethoxybenzoic acid in a large excess of anhydrous ethanol.[3][4]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[3][4]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[3][4]

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.

  • The final product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthetic Pathway of this compound

Synthetic_Pathway A 3,5-Dihydroxybenzoic Acid B 4-bromo-3,5-dihydroxybenzoic Acid A->B C 4-bromo-3,5-diethoxybenzoic Acid B->C D This compound C->D reagent1 + Br₂, H⁺ reagent2 + CH₃CH₂I, K₂CO₃ reagent3 + CH₃CH₂OH, H⁺

Caption: Proposed synthetic route for this compound.

Applications in Drug Development

While there is no direct evidence of this compound being used in signaling pathway studies or as a drug candidate, its structural motifs are present in various pharmacologically active molecules.

  • Substituted Benzoic Acids: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][6] The specific substitution pattern on the benzene ring is crucial for determining the pharmacological profile.

  • Brominated Aromatic Compounds: The introduction of bromine into a molecule can enhance its therapeutic activity and favorably affect its metabolism and duration of action.[7] This is due to the "halogen bond," a non-covalent interaction that can influence drug-target binding.

  • Potential as a Scaffold: The structure of this compound provides multiple points for further chemical modification, making it a potentially valuable scaffold for the synthesis of novel compounds to be screened for various biological activities. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other derivatives.

Researchers in drug discovery could utilize this compound as a starting material for creating libraries of novel molecules to be tested in various assays, such as those for enzyme inhibition or receptor binding. The diethoxy groups can enhance lipophilicity, which may improve cell membrane permeability, an important factor for drug efficacy.

References

Ethyl 4-bromo-3,5-diethoxybenzoate CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 4-bromo-3,5-diethoxybenzoate, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document covers its chemical identity, supplier information, a detailed plausible synthesis protocol, and its potential applications in research and drug development.

Chemical Identity and Properties

This compound is a substituted aromatic compound with a central benzene ring functionalized with a bromo group, two ethoxy groups, and an ethyl ester. Its unique substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules.

PropertyValue
CAS Number 149517-92-0
Molecular Formula C₁₃H₁₇BrO₄
Molecular Weight 317.18 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1OC)Br)OC
Physical State Solid (presumed)
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.

Supplier Information

This compound is available from several chemical suppliers. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.

SupplierLocation
AK Scientific, Inc.Union City, CA, USA
BLD PharmShanghai, China
Shaanxi Dideu Medichem Co. LtdShaanxi, China

Synthesis of this compound

Proposed Synthesis Workflow

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid B 3,5-Diethoxybenzoic Acid A->B   Williamson Ether Synthesis   (Ethyl iodide, K₂CO₃, Acetone, Reflux)    C Ethyl 3,5-diethoxybenzoate B->C   Fischer Esterification   (Ethanol, H₂SO₄ (cat.), Reflux)    D This compound C->D   Electrophilic Bromination   (N-Bromosuccinimide, Acetonitrile, RT)   

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Diethoxybenzoic Acid (Williamson Ether Synthesis)

  • To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • To this suspension, add ethyl iodide (EtI, 2.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3,5-diethoxybenzoic acid.

Step 2: Synthesis of Ethyl 3,5-diethoxybenzoate (Fischer Esterification)

  • Dissolve 3,5-diethoxybenzoic acid (1 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude Ethyl 3,5-diethoxybenzoate.

  • Purify the product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Electrophilic Bromination)

  • Dissolve Ethyl 3,5-diethoxybenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules due to its multiple functional groups that can be selectively modified.

  • Building Block for Novel Scaffolds: The bromo substituent provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, vinyl, or alkynyl groups at the 4-position, enabling the construction of novel molecular scaffolds.

  • Intermediate in Medicinal Chemistry: The core structure of this compound is related to other substituted benzoates that have been investigated for a range of biological activities. By modifying the ester and introducing different groups via the bromo functionality, libraries of compounds can be synthesized for screening in drug discovery programs.

  • Precursor for Functional Materials: The aromatic nature and the potential for further functionalization make this compound a candidate for the synthesis of liquid crystals, polymers, and other functional organic materials.

General Experimental Protocol: Suzuki Cross-Coupling

The following is a general protocol for a Suzuki cross-coupling reaction using this compound as the starting material.

Suzuki Coupling Workflow

Suzuki_Coupling A This compound C Coupled Product A->C   Pd Catalyst (e.g., Pd(PPh₃)₄)   Base (e.g., K₂CO₃)   Solvent (e.g., Toluene/Water)    B Arylboronic Acid B->C

Caption: General workflow for a Suzuki cross-coupling reaction.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2 equivalents)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction to reflux (typically 80-100 °C) and stir for the required time (monitoring by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Solubility profile of Ethyl 4-bromo-3,5-diethoxybenzoate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of Ethyl 4-bromo-3,5-diethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing a qualitative solubility profile inferred from synthesis and purification methodologies, alongside detailed experimental protocols for determining solubility.

Introduction

This compound is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Understanding its solubility profile is crucial for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This document aims to provide a practical guide for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility behavior.

PropertyValue
Molecular Formula C₁₃H₁₇BrO₄
Molecular Weight 317.18 g/mol
Appearance Expected to be a solid at room temperature
CAS Number 188388-12-7
Qualitative Solubility Profile

The following table summarizes the inferred solubility of this compound in a range of common laboratory solvents. This profile is derived from documented synthesis and purification procedures for this compound and structurally related analogs.

Solvent ClassSolventInferred SolubilityRationale and Citation
Polar Protic EthanolSoluble, especially when hotUsed for recrystallization of analogous compounds, indicating good solubility at elevated temperatures.
MethanolLikely SolubleSimilar to ethanol, often used in the synthesis of related esters.
WaterInsolubleThe molecule is largely non-polar, making it immiscible with water.
Polar Aprotic Dimethylformamide (DMF)SolubleUsed as a solvent in the synthesis of related bromo-esters.
AcetoneSolubleA common solvent for organic compounds of similar structure.
Ethyl AcetateSolubleFrequently used as a solvent for extraction and chromatography of this class of compounds, and in mixed-solvent recrystallization.
Non-Polar HexanesSparingly Soluble to InsolubleUsed as an anti-solvent or in combination with a more polar solvent for recrystallization, indicating poor solubility.
n-HeptaneSparingly Soluble to InsolubleUsed in mixed-solvent recrystallization with ethyl acetate, indicating it acts as an anti-solvent.
TolueneLikely SolubleAromatic solvents often dissolve aromatic compounds.
DichloromethaneLikely SolubleA common solvent for a wide range of organic compounds.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound.

General Qualitative Solubility Determination

This protocol allows for a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, ethyl acetate, hexanes)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 10 mg of this compound and place it into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the test tube and observe any changes in solubility.

  • Record the observations for each solvent tested.

Recrystallization for Purification and Solvent System Selection

Recrystallization is a powerful technique for purifying solid compounds and for identifying suitable solvent systems, which is directly related to solubility.

Single-Solvent Recrystallization:

  • Place a small amount of crude this compound in a test tube.

  • Add a few drops of a potential solvent and heat the mixture.

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals form, it indicates that the solvent is a good candidate for recrystallization. The compound is soluble in the hot solvent and less soluble in the cold solvent.

Mixed-Solvent Recrystallization: This method is employed when a single solvent is not ideal. A pair of miscible solvents is used, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

  • Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • While the solution is still hot, add the "poor" solvent (e.g., hexanes or n-heptane) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The formation of crystals indicates a suitable mixed-solvent system.

Visual Representations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G A Start: Weigh ~10 mg of This compound B Add 1 mL of Solvent A->B C Vortex for 1-2 minutes B->C D Observe at Room Temperature C->D E Completely Dissolved? D->E Visually Inspect F Partially Dissolved? E->F No I Soluble E->I Yes G Insoluble F->G No H Sparingly Soluble F->H Yes J Gently Heat G->J M End H->M I->M K Observe Hot J->K K->G No Change L Soluble when Hot K->L Dissolves L->M

Caption: Qualitative Solubility Testing Workflow.

G A Start: Dissolve Compound in Minimum Hot 'Good' Solvent B Add 'Poor' Solvent Dropwise while Hot A->B C Solution becomes Cloudy? B->C C->B No, continue adding D Add a few drops of Hot 'Good' Solvent to Clarify C->D Yes E Slowly Cool to Room Temperature D->E F Crystals Form? E->F G Suitable Mixed-Solvent System Found F->G Yes H Unsuitable System or Adjust Solvent Ratio F->H No I End G->I H->I

Caption: Mixed-Solvent Recrystallization Workflow.

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Predicted ¹H NMR Spectral Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-bromo-3,5-diethoxybenzoate is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (C2, C6)~7.20Singlet (s)2H-
-O-CH₂-CH₃ (ethoxy)~4.10Quartet (q)4H~7.0
-O-CH₂-CH₃ (ester)~4.35Quartet (q)2H~7.1
-O-CH₂-CH₃ (ethoxy)~1.45Triplet (t)6H~7.0
-O-CH₂-CH₃ (ester)~1.38Triplet (t)3H~7.1

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. Chemical shifts (δ) are referenced to the solvent peak.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C=O (ester)~165
C3, C5 (Ar-C-O)~158
C1 (Ar-C-C=O)~133
C4 (Ar-C-Br)~118
C2, C6 (Ar-C-H)~109
-O-CH₂-CH₃ (ethoxy)~65
-O-CH₂-CH₃ (ester)~61
-O-CH₂-CH₃ (ethoxy)~15
-O-CH₂-CH₃ (ester)~14

Experimental Protocols

A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. This protocol is based on standard laboratory practices.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Data Acquisition

  • The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer is tuned and shimmed for the specific sample and solvent to optimize the magnetic field homogeneity.

  • For ¹H NMR spectra, the following parameters are typically used:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • For ¹³C NMR spectra, a proton-decoupled pulse sequence (e.g., zgpg30) is used with the following typical parameters:

    • Number of scans: 1024 to 4096, due to the lower natural abundance of the ¹³C isotope.

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

  • The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mandatory Visualizations

4.1. Molecular Structure and Predicted ¹H NMR Assignments

The following diagram illustrates the molecular structure of this compound with labels corresponding to the predicted ¹H NMR chemical shifts.

Caption: Molecular structure with predicted ¹H NMR assignments.

4.2. NMR Analysis Workflow

The logical workflow for the analysis of the NMR data is depicted below.

workflow cluster_workflow NMR Data Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Elucidation (Assignment of Peaks to Nuclei) D->E

Caption: A generalized workflow for NMR spectral analysis.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural characteristics of compounds. This technical guide delves into the detailed mass spectrometry fragmentation pattern of Ethyl 4-bromo-3,5-diethoxybenzoate, a substituted aromatic ester with potential applications in pharmaceutical research. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive understanding of its behavior under mass spectrometric analysis.

Core Fragmentation Pathways

The electron ionization (EI) mass spectrometry of this compound is predicted to exhibit a series of characteristic fragmentation pathways, dictated by the interplay of its functional groups: the ethyl ester, the two ethoxy substituents, and the bromine atom on the aromatic ring. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M and M+2) of nearly equal intensity.[1]

The primary fragmentation events are anticipated to involve the ester and ethoxy groups, which are common and well-understood fragmentation points in aromatic compounds.

Predicted Fragmentation Data

Based on established fragmentation principles for similar structures, the following table summarizes the expected key fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral losses from the molecular ion.

Fragment Ion (m/z) Proposed Structure Neutral Loss Description of Fragmentation
318/320[M]+•-Molecular ion peak, showing the characteristic 1:1 isotopic pattern of a monobrominated compound.
289/291[M - C2H5]+•C2H5 (29 Da)Loss of an ethyl radical from one of the ethoxy groups.
273/275[M - OC2H5]+•OC2H5 (45 Da)α-cleavage at the ester, resulting in the loss of an ethoxy radical to form a stable acylium ion.[2][3]
245/247[M - COOC2H5]+•COOC2H5 (73 Da)Loss of the entire ethyl carboxylate group.
217/219[M - COOC2H5 - C2H4]+•COOC2H5, C2H4 (101 Da)Subsequent loss of an ethylene molecule from an ethoxy group following the loss of the ester.
189/191[M - COOC2H5 - 2(C2H4)]+•COOC2H5, 2(C2H4) (129 Da)Loss of two ethylene molecules from the two ethoxy groups after the initial loss of the ester.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the mass spectrum of this compound.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A standard quadrupole mass spectrometer can also be used.

  • Ionization Source: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.

  • Inlet System: A gas chromatograph (GC) is typically used for sample introduction, allowing for separation from any impurities prior to mass analysis.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.

  • Injection Mode: Split or splitless injection, depending on the sample concentration.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Sample Preparation:

The sample should be dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL. A 1 µL injection volume is typically sufficient.

Fragmentation Pathway Diagram

The logical flow of the fragmentation process can be visualized as a series of sequential losses from the molecular ion.

Fragmentation_Pathway M This compound (m/z 318/320) F1 [M - OC2H5]+ (m/z 273/275) M->F1 - •OC2H5 F2 [M - C2H5]+ (m/z 289/291) M->F2 - •C2H5 F3 [M - COOC2H5]+ (m/z 245/247) M->F3 - •COOC2H5 F4 [F3 - C2H4]+ (m/z 217/219) F3->F4 - C2H4 F5 [F4 - C2H4]+ (m/z 189/191) F4->F5 - C2H4

Caption: Proposed fragmentation pathway of this compound under EI-MS.

References

Preliminary Investigation of Ethyl 4-bromo-3,5-diethoxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into Ethyl 4-bromo-3,5-diethoxybenzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this document outlines a proposed synthetic pathway, potential derivatization strategies, and hypothesized biological activities based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, offering detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound belongs to the class of polyalkoxy-substituted benzoic acid esters. The presence of a bromine atom at the para position offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The diethoxy groups at the meta positions influence the electronic properties and steric hindrance of the molecule, which can in turn modulate its reactivity and biological activity. While specific applications for this compound are not yet well-documented, its structural motifs are present in compounds with known biological activities, including antimicrobial, antifungal, and antitumor properties. This guide will explore the synthesis, derivatization, and potential biological evaluation of this compound and its derivatives.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be extrapolated from the synthesis of its methyl analogue, methyl 4-bromo-3,5-dimethoxybenzoate. The proposed multi-step synthesis starts from 4-bromo-3,5-dihydroxybenzoic acid.

Synthesis_of_Ethyl_4_bromo_3_5_diethoxybenzoate A 4-bromo-3,5-dihydroxybenzoic acid B Intermediate Acid A->B  Diethyl Sulfate,  K2CO3, Acetone,  Reflux C This compound B->C  Ethanol,  H2SO4 (cat.),  Reflux

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Ethylation of 4-bromo-3,5-dihydroxybenzoic acid

  • To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add diethyl sulfate (2.5 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate in vacuo.

  • The crude product can be purified by recrystallization to yield 4-bromo-3,5-diethoxybenzoic acid.

Step 2: Fischer Esterification

  • Dissolve the 4-bromo-3,5-diethoxybenzoic acid (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Characterization Data

While experimental data for the title compound is scarce, the following table provides predicted and analogous characterization data based on similar compounds like methyl 4-bromo-3,5-dimethoxybenzoate.

PropertyMethyl 4-bromo-3,5-dimethoxybenzoateThis compound (Predicted)
Molecular Formula C₁₀H₁₁BrO₄C₁₃H₁₇BrO₄
Molecular Weight 275.09 g/mol 317.17 g/mol
Appearance Colorless prismsWhite to off-white solid
Melting Point 124-126 °CExpected to be in a similar range
¹H NMR (CDCl₃) δ 6.72 (2H, s), 3.78 (3H, s), 3.62 (6H, s)δ ~7.2 (2H, s), ~4.4 (2H, q), ~4.1 (4H, q), ~1.4 (3H, t), ~1.3 (6H, t)
¹³C NMR (CDCl₃) δ 179.2, 157.7, 134.5, 125.3, 113.2, 63.2, 58.3Expected signals for ester, aromatic, and ethoxy carbons

Derivatization of this compound

The bromine atom on the aromatic ring serves as a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions.

Derivatization_Reactions A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Aryl/Heteroaryl Derivatives B->D  Arylboronic Acid,  Pd Catalyst, Base E Amine Derivatives C->E  Amine, Pd Catalyst,  Base, Ligand

Caption: Key derivatization pathways for this compound.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound.

Experimental Protocol: General Suzuki Coupling

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base such as K₃PO₄ (2.0 eq), a palladium catalyst like Pd(OAc)₂ (0.02 eq), and a ligand such as SPhos (0.04 eq).

  • Degas the flask by subjecting it to at least three vacuum/backfill cycles with an inert gas.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture at 80-100 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.

Experimental Protocol: General Buchwald-Hartwig Amination

  • In an oven-dried reaction tube equipped with a magnetic stir bar, charge the palladium precatalyst (0.5-1.0 mol%), ligand (e.g., XPhos, 1.0-2.0 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq).

  • Seal the tube with a PTFE septum cap and evacuate and backfill with an inert gas three times.

  • Add the desired amine (1.2-1.4 eq) and an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture at 80-110 °C for the required time (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Potential Biological Activities and Evaluation

Based on the biological activities of structurally similar compounds, derivatives of this compound are hypothesized to possess antimicrobial and antitumor activities.

Biological_Evaluation_Workflow cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Data Analysis A This compound Derivatives B Antimicrobial Assays A->B C Antitumor Assays A->C D MIC Determination B->D E IC50 Determination C->E F Structure-Activity Relationship (SAR) D->F E->F

Caption: General workflow for the biological evaluation of new derivatives.

Antimicrobial Activity

Substituted benzoates have shown promise as antimicrobial agents. The evaluation of new derivatives against a panel of pathogenic bacteria and fungi is a logical starting point.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table of Comparative Antimicrobial Activity (Hypothetical Data)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 (Aryl) 163264
Derivative 2 (Amine) 81632
Vancomycin 1--
Ampicillin -8-
Fluconazole --2
Antitumor Activity

Polyalkoxy aromatic compounds have been investigated for their potential as anticancer agents. The synthesized derivatives can be screened against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table of Comparative Cytotoxicity (Hypothetical Data)

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1 (Aryl) 12.525.818.3
Derivative 2 (Amine) 5.210.17.9
Doxorubicin 0.81.20.9

Conclusion

This compound represents a promising scaffold for the development of novel compounds with potential applications in medicinal chemistry. This guide provides a foundational framework for its synthesis, derivatization, and preliminary biological evaluation. The proposed protocols are based on well-established methodologies and data from closely related compounds. Further research is warranted to validate these proposed pathways and to fully elucidate the chemical and biological properties of this class of molecules. The versatility of the aryl bromide functionality, combined with the modulating effects of the diethoxy substituents, makes this an attractive target for further investigation.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Ethyl 4-bromo-3,5-diethoxybenzoate is a valuable building block, and its participation in Suzuki coupling reactions allows for the introduction of a diverse array of aryl and heteroaryl substituents, leading to the synthesis of a wide range of poly-substituted aromatic compounds.

This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various boronic acids. Due to the electron-rich nature of the aryl bromide, careful optimization of the catalytic system is often necessary to achieve high yields.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Product (Ethyl 4-aryl-3,5-diethoxybenzoate) ArylBoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃, K₃PO₄) ArylBromide This compound (Ar-Br)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids to achieve the best results.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 4-aryl-3,5-diethoxybenzoate.

Data Presentation: Representative Reaction Conditions

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and expected yields based on reactions with structurally similar electron-rich aryl bromides. These conditions provide a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2.0)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001890-98
33,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1001680-90
42-Thiopheneboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3.0)Dioxane/H₂O (4:1)1002475-85

Experimental Workflow

The general workflow for conducting and analyzing a Suzuki cross-coupling reaction is outlined below.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Arylboronic acid - Base B Add Catalyst and Solvent under Inert Atmosphere A->B C Heat and Stir Reaction Mixture B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Workup D->E Reaction Complete F Column Chromatography E->F G Isolate Pure Product F->G H Characterization: NMR, MS, etc. G->H

Caption: General experimental workflow for Suzuki cross-coupling.

Conclusion

The Suzuki cross-coupling reaction is a highly effective method for the functionalization of this compound, providing access to a wide range of substituted biaryl compounds. The provided protocol, based on established procedures for similar electron-rich aryl bromides, offers a robust starting point for reaction development. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize conditions for their specific arylboronic acid coupling partners. The successful implementation of these reactions will facilitate the exploration of novel chemical entities for applications in drug discovery and materials science.

Application of Ethyl 4-bromo-3,5-diethoxybenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-bromo-3,5-diethoxybenzoate is a versatile aromatic building block with significant potential in the synthesis of pharmaceutical intermediates. Its structure, featuring a reactive bromine atom and two electron-donating ethoxy groups on a benzoate scaffold, allows for a variety of chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug molecules. The diethoxy substitution pattern influences the electronic properties of the aromatic ring, impacting its reactivity and the properties of the resulting derivatives. This document provides detailed application notes and protocols for the use of this compound in key synthetic reactions for the preparation of pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available precursor such as 3,5-diethoxybenzoic acid. The process involves two main steps: esterification of the carboxylic acid followed by bromination.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 3,5-diethoxybenzoic acid

A solution of 3,5-diethoxybenzoic acid (1 equivalent) in ethanol (5-10 volumes) is treated with a catalytic amount of a strong acid, such as sulfuric acid (0.1 equivalents). The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3,5-diethoxybenzoate.

Step 2: Bromination of ethyl 3,5-diethoxybenzoate

Ethyl 3,5-diethoxybenzoate (1 equivalent) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent. A brominating agent, for instance, N-Bromosuccinimide (NBS) (1.1 equivalents), is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography to afford this compound.

Synthesis Workflow

Synthesis_Workflow 3,5-Diethoxybenzoic_Acid 3,5-Diethoxybenzoic Acid Ethyl_3,5-diethoxybenzoate Ethyl 3,5-diethoxybenzoate 3,5-Diethoxybenzoic_Acid->Ethyl_3,5-diethoxybenzoate Esterification (EtOH, H+) Ethyl_4-bromo-3,5-diethoxybenzoate This compound Ethyl_3,5-diethoxybenzoate->Ethyl_4-bromo-3,5-diethoxybenzoate Bromination (NBS)

Caption: Synthetic route to this compound.

Application in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of a wide range of pharmaceutical scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with a boronic acid derivative. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

To a mixture of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a solvent system of toluene and water (4:1), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents) is added. The mixture is degassed and heated to 80-100 °C under an inert atmosphere for 8-12 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1001080-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene1101675-85

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-3,5-diethoxybenzoate Derivative Purification->Product

Caption: Catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. [1] Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with this compound (1 equivalent), an amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equivalents), a phosphine ligand (e.g., Xantphos, 0.03 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents). A dry, degassed solvent such as toluene or dioxane is added. The vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The product is purified by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂/BINAP (2/3)NaOtBuToluene1001880-90
2AnilinePd₂(dba)₃/Xantphos (1/3)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd(OAc)₂/RuPhos (2/4)K₃PO₄t-BuOH901670-80

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination Workflow

Buchwald_Workflow Start This compound + Amine Reaction Pd Catalyst, Ligand, Base, Solvent, Heat Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-3,5-diethoxybenzoate Derivative Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Application in the Synthesis of Pharmaceutical Intermediates

The 3,5-diethoxy-4-substituted benzoate scaffold, readily accessible from this compound, is a key structural motif in various biologically active molecules. For instance, analogues of trimethoprim, a well-known antibacterial agent, often feature a substituted trimethoxybenzyl group. While a direct synthesis of trimethoprim itself may not start from this exact intermediate, the methodologies described above are crucial for the synthesis of novel analogues with modified substitution patterns on the aromatic ring, which can lead to improved pharmacological properties.

Potential Signaling Pathway Relevance

Derivatives synthesized from this compound can be designed to target various biological pathways. For example, biaryl structures are common in kinase inhibitors, and the introduction of different aryl groups via Suzuki coupling can be a strategy to target the ATP-binding site of specific kinases. Similarly, the introduction of nitrogen-containing heterocycles through Buchwald-Hartwig amination can lead to compounds that interact with DNA or other biological macromolecules.

Hypothetical Drug Discovery Pathway

Drug_Discovery Starting_Material This compound Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Starting_Material->Cross_Coupling Library_Synthesis Library of Diverse Derivatives Cross_Coupling->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Biological_Screening Hit_Compound Hit Compound Identification Biological_Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Pharmaceutical_Intermediate Pharmaceutical Intermediate Lead_Optimization->Pharmaceutical_Intermediate

Caption: Role in a hypothetical drug discovery workflow.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of functionalized aromatic compounds. Its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient construction of molecular complexity. These reactions provide access to a diverse array of substituted benzoate derivatives that are key precursors for the development of novel pharmaceutical agents. The protocols and data presented herein serve as a guide for researchers and scientists in the field of drug discovery and development to effectively utilize this important building block.

References

The Versatility of Ethyl 4-bromo-3,5-diethoxybenzoate in Organic Synthesis: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-bromo-3,5-diethoxybenzoate is a versatile, multi-functional aromatic building block crucial for the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom, an ethyl ester, and two ethoxy groups, allows for a variety of chemical transformations. The electron-donating nature of the diethoxy groups activates the aromatic ring, while the bromine atom provides a handle for various cross-coupling reactions. This combination makes it an invaluable starting material in medicinal chemistry and materials science for the construction of novel compounds with desired biological activities and physical properties. This document provides an overview of its applications, with a focus on its use in synthesizing precursors for bioactive molecules, and offers detailed protocols for its synthesis and subsequent reactions.

Applications in Drug Discovery

This compound has been utilized as a key intermediate in the synthesis of compounds targeting various biological pathways. A notable application is in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors. GSNOR is a critical enzyme that regulates the levels of endogenous S-nitrosothiols (SNOs), which are important signaling molecules involved in a myriad of physiological processes. Dysregulation of GSNOR activity is implicated in various diseases, including asthma, and cardiovascular and neurodegenerative disorders. By serving as a scaffold for GSNOR inhibitors, this compound contributes to the development of novel therapeutics for these conditions.

Key Synthetic Transformations

The reactivity of the bromine atom in this compound allows for several key synthetic transformations, including:

  • Nucleophilic Aromatic Substitution: The bromo group can be displaced by various nucleophiles, such as thiols, to introduce new functional groups.

  • Cross-Coupling Reactions: It is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. While specific literature examples for this exact substrate are nascent, its structure is amenable to common cross-coupling methodologies:

    • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

    • Buchwald-Hartwig Amination: For the synthesis of arylamines.

    • Sonogashira Coupling: For the introduction of alkyne moieties.

    • Copper-Catalyzed Amination: An alternative for C-N bond formation.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent functionalization.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventReaction ConditionsYieldReference
4-Bromo-3,5-dihydroxybenzoic acidIodoethane, K₂CO₃DMF15 °C, 12 h, then 90 °CN/A[1]
4-Bromo-3,5-dihydroxybenzoic acidDiethyl sulfate, K₂CO₃AcetoneReflux, 8 hN/A[2]

Note: Specific yield data was not provided in the cited documents.

Table 2: Functionalization of this compound

Reaction TypeCoupling Partner/NucleophileCatalyst/ReagentsSolventReaction ConditionsProduct TypeReference
Nucleophilic Aromatic SubstitutionSodium ethanethiolateNoneDMF100 °C, 8 hEthyl 4-(ethylthio)-3,5-diethoxybenzoate[3]
Copper-Catalyzed AminationAmine (unspecified)Copper(I) iodide, trans-N,N'-dimethylcyclohexane-1,2-diamine, K₃PO₄Toluene110 °C, overnightEthyl 4-amino-3,5-diethoxybenzoate derivative[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-bromo-3,5-dihydroxybenzoic acid.

Materials:

  • 4-Bromo-3,5-dihydroxybenzoic acid

  • Iodoethane or Diethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Standard glassware for organic synthesis

  • Inert gas supply (Nitrogen or Argon)

Procedure (based on iodoethane): [1]

  • To a solution of 4-bromo-3,5-dihydroxybenzoic acid (1 eq) in DMF, add potassium carbonate (3 eq).

  • Add iodoethane (4 eq) to the mixture at 15 °C.

  • Stir the mixture at 15 °C for 12 hours.

  • Increase the temperature to 90 °C and continue stirring. Monitor reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol

This protocol details the displacement of the bromine atom with an ethylthio group.[3]

Materials:

  • This compound

  • Sodium ethanethiolate

  • Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Sodium bicarbonate (aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve sodium ethanethiolate (16 eq) in DMF under a nitrogen atmosphere.

  • Add a solution of this compound (1 eq) in DMF.

  • Stir the reaction mixture at 100 °C for 8 hours.

  • Cool the mixture, add it to water, and acidify with 1M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Re-extract the organic layer with aqueous sodium bicarbonate.

  • Acidify the bicarbonate layer with 1M HCl and extract with diethyl ether.

  • Dry the final organic layer over Na₂SO₄ and concentrate to dryness to yield the product.

Protocol 3: Copper-Catalyzed C-N Cross-Coupling

This protocol describes a copper-catalyzed amination reaction.[4]

Materials:

  • This compound

  • Desired amine

  • Potassium phosphate tribasic (K₃PO₄)

  • Copper(I) iodide (CuI)

  • trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand)

  • Toluene

  • Inert gas supply (Argon)

Procedure:

  • In a reaction vessel, combine the amine (1.1 eq), this compound (1 eq), potassium phosphate tribasic (1.4 eq), copper(I) iodide (0.13 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (1.3 eq).

  • Add toluene as the solvent.

  • Flush the vessel with argon.

  • Stir the reaction mixture at 110 °C overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform a suitable aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 4: Generalized Suzuki-Miyaura Cross-Coupling (for Optimization)

This is a general protocol that serves as a starting point for the Suzuki-Miyaura coupling of this compound, which will require optimization.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a degassed mixture of this compound (1 eq), the boronic acid (1.2 eq), and the base (2 eq) in the chosen solvent system, add the palladium catalyst.

  • Heat the mixture under an inert atmosphere at a temperature ranging from 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental Workflow: Synthesis and Functionalization

G A 4-Bromo-3,5-dihydroxybenzoic acid B This compound A->B Ethylation (Iodoethane, K2CO3) C Nucleophilic Aromatic Substitution Product (e.g., Thioether) B->C Nucleophilic Substitution (e.g., R-SH, Base) D Cross-Coupling Product (e.g., Biaryl, Arylamine) B->D Pd or Cu-catalyzed Cross-Coupling

Caption: General synthetic routes starting from 4-Bromo-3,5-dihydroxybenzoic acid.

Catalytic Cycle: Copper-Catalyzed Amination

G CuI Cu(I)L OxAdd Ar(Br)Cu(III)L(Nu) CuI->OxAdd Oxidative Addition (Ar-Br) CuIII Ar-Cu(III)L OxAdd->CuIII Reductive Elimination RedElim Ar-Nu RedElim->CuI Regeneration Product Coupled Product RedElim->Product CuIII->RedElim ArBr This compound ArBr->OxAdd Amine Amine (R2NH) Amine->OxAdd

Caption: Simplified catalytic cycle for copper-catalyzed C-N cross-coupling.

Signaling Pathway: GSNOR Inhibition

G GSNOR_Inhibitor GSNOR Inhibitor (derived from building block) GSNOR GSNOR (S-nitrosoglutathione reductase) GSNOR_Inhibitor->GSNOR Inhibition GSNO GSNO (S-nitrosoglutathione) GSNOR->GSNO Degradation Protein_SNO Protein S-Nitrosylation (SNO-Protein) GSNO->Protein_SNO Transnitrosylation Downstream Modulation of Downstream Signaling (e.g., anti-inflammatory, vasodilation) Protein_SNO->Downstream Biological Response

Caption: Mechanism of action for GSNOR inhibitors.[5][6][7]

References

Step-by-step experimental procedure for synthesizing Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate, a potentially valuable intermediate in pharmaceutical and materials science research. The procedure is presented in a step-by-step format, suitable for experienced laboratory personnel.

Introduction

This compound is a substituted aromatic compound with functional groups that make it an attractive building block for the synthesis of more complex molecules. The presence of the ethoxy groups, the bromine atom, and the ethyl ester moiety allows for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and modifications of the ester group. This protocol outlines a reliable three-step synthesis beginning from commercially available 3,5-dihydroxybenzoic acid.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 3,5-diethoxybenzoic acid

This procedure is adapted from the synthesis of 3,5-dimethoxybenzoic acid.

Materials:

  • 3,5-dihydroxybenzoic acid

  • Diethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a 250 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone (10 mL/g of benzoic acid).

  • Stir the suspension at room temperature for 15 minutes.

  • Add diethyl sulfate (2.5 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C). Maintain reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • To the residue, add a 10% aqueous sodium hydroxide solution and heat the mixture at 70-80 °C for 2 hours to hydrolyze any unreacted diethyl sulfate and any ester that may have formed.

  • Cool the solution to room temperature and acidify to pH 2 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven to afford 3,5-diethoxybenzoic acid as a white solid.

Step 2: Synthesis of 4-bromo-3,5-diethoxybenzoic acid

This procedure is based on the bromination of activated aromatic rings.

Materials:

  • 3,5-diethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,5-diethoxybenzoic acid (1.0 eq) in acetonitrile (15 mL/g of benzoic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a cold 5% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a thorough washing with cold distilled water.

  • Dry the product in a vacuum oven to yield 4-bromo-3,5-diethoxybenzoic acid.

Step 3: Synthesis of this compound

This step utilizes a standard Fischer esterification protocol.

Materials:

  • 4-bromo-3,5-diethoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, suspend 4-bromo-3,5-diethoxybenzoic acid (1.0 eq) in absolute ethanol (20 mL/g of acid).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected materials and typical yields for the synthesis.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
13,5-dihydroxybenzoic acidDiethyl sulfate, K₂CO₃3,5-diethoxybenzoic acid85-95
23,5-diethoxybenzoic acidN-Bromosuccinimide4-bromo-3,5-diethoxybenzoic acid80-90
34-bromo-3,5-diethoxybenzoic acidEthanol, H₂SO₄This compound85-95

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Esterification start1 3,5-dihydroxybenzoic acid reagents1 Diethyl sulfate, K₂CO₃, Acetone start1->reagents1 product1 3,5-diethoxybenzoic acid reagents1->product1 reagents2 N-Bromosuccinimide, Acetonitrile product1->reagents2 product2 4-bromo-3,5-diethoxybenzoic acid reagents2->product2 reagents3 Ethanol, H₂SO₄ product2->reagents3 final_product This compound product3 product3 reagents3->final_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of Ethyl 4-bromo-3,5-diethoxybenzoate, a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The electron-rich and sterically hindered nature of this substrate requires careful selection of catalytic systems to achieve high efficiency and yields.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance. For drug development professionals, these reactions are instrumental in the construction of novel molecular scaffolds and the late-stage functionalization of complex intermediates. This compound, with its activated aromatic ring and multiple functional groups, serves as a valuable starting material for the synthesis of a diverse array of compounds. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, tailored for this specific substrate.

Data Presentation: Comparison of Cross-Coupling Methods

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The data is compiled from literature precedents on structurally similar 3,5-dialkoxy-substituted aryl bromides and serves as a guide for reaction optimization.

Coupling ReactionCoupling PartnerCatalyst System (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
Heck StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHF65880-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001685-95

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Synthesis of Ethyl 4-phenyl-3,5-diethoxybenzoate

Reaction Principle: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Synthesis of Ethyl 4-((E)-2-phenylvinyl)-3,5-diethoxybenzoate

Reaction Principle: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Ethyl 4-(phenylethynyl)-3,5-diethoxybenzoate

Reaction Principle: The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction to 65 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Ethyl 4-(morpholino)-3,5-diethoxybenzoate

Reaction Principle: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound to the tube.

  • Outside the glovebox, add anhydrous toluene and morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography if necessary.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-B(OH)₂ + Base ArPdR Ar-Pd(II)L₂-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex Ar-Pd(II)L(Alkene)-Br Coord->AlkeneComplex MigInsert Migratory Insertion AlkeneComplex->MigInsert AlkylPd R-CH₂-CH(Ar)-Pd(II)L-Br MigInsert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [HPd(II)L(Product)]⁺Br⁻ BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Base Product Ar-Alkene ProductComplex->Product RedElim->Pd0 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkynyl Ar-Pd(II)L₂-C≡CR' Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Alkyne R'-C≡C-H CuAcetylide Cu(I)-C≡CR' Alkyne->CuAcetylide Cu(I)Br, Base CuX Cu(I)Br CuAcetylide->Transmetal Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' AmineComplex [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base AmidoComplex Ar-Pd(II)L-NR'R'' Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent and Coupling Partner Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis and purification of Ethyl 4-bromo-3,5-diethoxybenzoate, a key intermediate in various synthetic applications. The protocols are designed to be scalable and are based on established chemical principles for bromination, etherification, and esterification of aromatic compounds.

Data Presentation

The following tables summarize the quantitative data for the multi-step synthesis and purification of this compound, assuming a starting scale of 1.0 kg of 3,5-dihydroxybenzoic acid.

Table 1: Reactants and Stoichiometry for the Synthesis of 4-bromo-3,5-dihydroxybenzoic acid

CompoundMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
3,5-dihydroxybenzoic acid154.126.491.00 kg1.00
Glacial Acetic Acid60.05-3.6 L-
Bromine159.816.811.09 kg (348 mL)1.05

Table 2: Reactants and Stoichiometry for the Synthesis of 4-bromo-3,5-diethoxybenzoic acid

CompoundMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
4-bromo-3,5-dihydroxybenzoic acid233.025.06 (Assumed 78% yield)1.18 kg1.00
Diethyl Sulfate154.1912.651.95 kg (1.65 L)2.50
Potassium Carbonate138.2115.182.10 kg3.00
Acetone58.08-12 L-

Table 3: Reactants and Stoichiometry for the Synthesis of this compound

CompoundMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
4-bromo-3,5-diethoxybenzoic acid289.124.55 (Assumed 90% yield)1.32 kg1.00
Ethanol (Absolute)46.07-6.6 LExcess
Sulfuric Acid (98%)98.08-132 mLCatalytic
Toluene92.14-2.6 L-

Table 4: Expected Yield and Purity of this compound

ParameterCrude ProductPurified Product
Appearance Light brown to off-white solidWhite crystalline solid
Expected Yield (g) ~1.31 kg (Assuming 85% yield for esterification)~1.18 kg (Assuming 90% recovery from recrystallization)
Purity (by HPLC) >95%>99.5%
Overall Yield ~58%~52%

Experimental Protocols

Part 1: Large-Scale Synthesis of this compound

This synthesis is a three-step process starting from 3,5-dihydroxybenzoic acid.

Step 1: Synthesis of 4-bromo-3,5-dihydroxybenzoic acid

This protocol is adapted from a known procedure for the bromination of 3,5-dihydroxybenzoic acid.[1]

  • Reaction Setup: In a 10 L glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), charge 1.00 kg (6.49 mol) of 3,5-dihydroxybenzoic acid and 3.6 L of glacial acetic acid.

  • Bromination: Stir the mixture to obtain a suspension. From the dropping funnel, add 1.09 kg (348 mL, 6.81 mol) of bromine dropwise over a period of 3-4 hours. Maintain the internal temperature of the reactor between 20-25°C using a cooling bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, slowly pour the reaction mixture into 20 L of cold water with vigorous stirring.

  • Isolation: The precipitated product is collected by filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried under vacuum at 60°C to a constant weight. The expected yield is approximately 1.18 kg (78%).

Step 2: Synthesis of 4-bromo-3,5-diethoxybenzoic acid

  • Reaction Setup: In a 20 L glass reactor equipped with a mechanical stirrer, condenser, and a dropping funnel, charge the 1.18 kg (5.06 mol) of 4-bromo-3,5-dihydroxybenzoic acid obtained from the previous step, 2.10 kg (15.18 mol) of anhydrous potassium carbonate, and 12 L of acetone.

  • Etherification: Heat the mixture to reflux with vigorous stirring. From the dropping funnel, add 1.95 kg (1.65 L, 12.65 mol) of diethyl sulfate dropwise over 2-3 hours.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Acidification and Isolation: Dissolve the crude solid in 10 L of water and acidify with concentrated hydrochloric acid to a pH of ~2. The precipitate is collected by filtration, washed with water, and dried under vacuum. The expected yield is approximately 1.32 kg (90%).

Step 3: Synthesis of this compound

This protocol utilizes the Fischer esterification method.[2][3]

  • Reaction Setup: In a 20 L glass reactor equipped with a mechanical stirrer, a Dean-Stark apparatus, and a condenser, charge 1.32 kg (4.55 mol) of 4-bromo-3,5-diethoxybenzoic acid, 6.6 L of absolute ethanol, and 2.6 L of toluene.

  • Catalysis: Slowly add 132 mL of concentrated sulfuric acid to the stirred mixture.

  • Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 8-12 hours, or until no more water is collected.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into 20 L of cold water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid. The expected yield is approximately 1.31 kg (85%).

Part 2: Large-Scale Purification of this compound

The primary method for purifying the crude product at a large scale is recrystallization.

Recrystallization Protocol

The choice of solvent is crucial for effective recrystallization. Ethanol is a suitable solvent for many benzoate esters.[4][5][6]

  • Solvent Selection: A suitable solvent system is a mixture of ethanol and water.

  • Dissolution: Transfer the crude this compound (approx. 1.31 kg) to a 20 L reactor. Add a minimal amount of hot ethanol (approximately 4-5 L) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated filter.

  • Crystallization: Slowly add hot water to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2-4 hours to maximize crystal formation.

  • Isolation and Drying: Collect the white crystalline product by filtration. Wash the crystals with a cold ethanol/water mixture. Dry the crystals under vacuum at 40-50°C to a constant weight. The expected recovery is around 90%, yielding approximately 1.18 kg of pure product.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 4-Bromo-3,5-dihydroxybenzoic Acid 4-Bromo-3,5-dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid->4-Bromo-3,5-dihydroxybenzoic Acid Step 1: Bromination Br2, Acetic Acid 4-Bromo-3,5-diethoxybenzoic Acid 4-Bromo-3,5-diethoxybenzoic Acid 4-Bromo-3,5-dihydroxybenzoic Acid->4-Bromo-3,5-diethoxybenzoic Acid Step 2: Etherification (Et)2SO4, K2CO3 This compound This compound 4-Bromo-3,5-diethoxybenzoic Acid->this compound Step 3: Esterification EtOH, H2SO4 Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Etherification cluster_step3 Step 3: Esterification A1 Charge 3,5-dihydroxybenzoic acid and Acetic Acid A2 Add Bromine dropwise A1->A2 A3 Stir at Room Temperature A2->A3 A4 Precipitate in Water A3->A4 A5 Filter and Dry A4->A5 B1 Charge Brominated Intermediate, K2CO3, and Acetone A5->B1 Intermediate 1 B2 Add Diethyl Sulfate and Reflux B1->B2 B3 Filter and Concentrate B2->B3 B4 Acidify and Isolate Product B3->B4 C1 Charge Diethoxy Intermediate, EtOH, and Toluene B4->C1 Intermediate 2 C2 Add H2SO4 and Reflux with Dean-Stark C1->C2 C3 Quench and Extract C2->C3 C4 Dry and Concentrate C3->C4 Crude Product Crude Product C4->Crude Product Purification_Workflow start Crude this compound dissolve Dissolve in Hot Ethanol start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Induce Crystallization with Hot Water hot_filter->crystallize cool Slow Cooling and Ice Bath crystallize->cool filter Filter Crystals cool->filter wash Wash with Cold EtOH/Water filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

References

Application Notes and Protocols: Ethyl 4-bromo-3,5-diethoxybenzoate in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of Ethyl 4-bromo-3,5-diethoxybenzoate in materials science are not extensively documented in current literature, its molecular structure—featuring a reactive bromine atom and electron-donating ethoxy groups on a benzene ring—makes it a promising precursor for the synthesis of novel organic materials. This document outlines potential applications and provides a detailed, representative protocol for its use in the synthesis of conjugated polymers, a critical area of materials science with applications in organic electronics.

Potential Applications in Materials Science

This compound is a versatile building block for creating larger, more complex molecules and polymers through cross-coupling reactions. The bromine atom provides a reactive site for forming new carbon-carbon bonds, while the diethoxybenzoate moiety can influence the solubility, electronic properties, and morphology of the resulting material.

Primary Potential Application:

  • Monomer for Conjugated Polymer Synthesis: The most direct application is its use as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers are the active materials in a variety of organic electronic devices.

Potential End-Uses for Derived Materials:

  • Organic Light-Emitting Diodes (OLEDs): Polymers incorporating this unit could be designed as emissive or charge-transport layers in OLEDs. The diethoxy groups can enhance solubility for solution-based processing, which is advantageous for manufacturing large-area displays.

  • Organic Photovoltaics (OPVs): As a component of a donor or acceptor polymer in the active layer of an OPV, the electronic properties imparted by the diethoxybenzoate unit could be tuned to optimize light absorption and charge separation.

  • Organic Field-Effect Transistors (OFETs): The molecular ordering and electronic coupling in polymers derived from this monomer could be suitable for creating semiconductor channels in OFETs for applications in flexible electronics and sensors.

Experimental Protocols: Synthesis of a Hypothetical Conjugated Polymer via Suzuki Coupling

This section provides a detailed protocol for a hypothetical Suzuki polymerization reaction using this compound as one of the monomers. This reaction is a cornerstone of modern polymer chemistry for creating materials with tailored optoelectronic properties.

Reaction Scheme:

A hypothetical copolymerization between this compound and a diboronic acid ester, such as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, to form a poly(arylene-thiophene) copolymer.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Work-up & Purification A 1. Add Monomers & Base to Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst Solution C->D E 5. Heat to 90°C with Stirring for 48h D->E F 6. Add End-Capping Agent E->F G 7. Stir for an additional 12h F->G H 8. Cool & Precipitate in Methanol G->H I 9. Filter the Solid Polymer H->I J 10. Soxhlet Extraction (Methanol, Acetone, Hexane) I->J K 11. Dissolve in Chloroform & Reprecipitate J->K L 12. Dry under Vacuum K->L

Caption: Workflow for the synthesis of a conjugated polymer.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Molar Ratio
This compound317.18317.21.01.0
2,5-Thiophenediylbisboronic acid pinacol ester336.08336.11.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.5623.10.020.02
Potassium Carbonate (K₂CO₃)138.21552.84.04.0
Toluene-20 mL--
Aliquat 336 (Phase Transfer Catalyst)-2 drops--
Detailed Protocol
  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (317.2 mg, 1.0 mmol), 2,5-Thiophenediylbisboronic acid pinacol ester (336.1 mg, 1.0 mmol), and anhydrous potassium carbonate (552.8 mg, 4.0 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Through the septum, add 20 mL of degassed toluene via a syringe.

    • Add two drops of Aliquat 336 as a phase transfer catalyst.

    • In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol) in 2 mL of degassed toluene. Add this catalyst solution to the main reaction flask via syringe.

  • Polymerization:

    • Place the flask in a preheated oil bath at 90°C.

    • Stir the reaction mixture vigorously under a positive pressure of argon for 48 hours. The solution will typically become more viscous and may change color as the polymer forms.

  • End-Capping and Work-up:

    • After 48 hours, add a small amount of an end-capping agent (e.g., 50 mg of bromobenzene) to terminate the polymer chains and stir for an additional 12 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into 200 mL of vigorously stirring methanol to precipitate the polymer.

  • Purification:

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the solid polymer with methanol (3 x 50 mL).

    • To remove catalyst residues and oligomers, purify the polymer by Soxhlet extraction. Sequentially wash with methanol, acetone, and hexane. The desired polymer should be insoluble in these solvents.

    • The purified polymer is then extracted from the thimble with chloroform.

    • Concentrate the chloroform solution and reprecipitate the polymer in methanol.

    • Filter the final product and dry it in a vacuum oven at 40°C overnight.

Signaling Pathways and Mechanisms

In the context of this materials synthesis, the key "pathway" is the catalytic cycle of the Suzuki cross-coupling reaction. This cycle describes the mechanism by which the palladium catalyst facilitates the formation of a new carbon-carbon bond between the two monomer units.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Intermediate) B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(L2) (Intermediate) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Explanation of the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound (the thiophene diboronic acid ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the new carbon-carbon bond of the polymer backbone and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Safe handling and storage procedures for Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Ethyl 4-bromo-3,5-diethoxybenzoate (CAS No: 149517-92-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product.

Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Below is a summary of the key safety information.

Identifier Information
GHS Pictogram
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a poison center or doctor if you feel unwell.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

The following protocols outline the recommended procedures for handling and storing this compound in a laboratory setting.

2.1. Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

2.2. Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Have an emergency eyewash station and safety shower readily accessible.[1]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

    • Use a dedicated, clean spatula for handling the solid material.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Close the container tightly immediately after use.

  • Dissolution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean all equipment and the work area to remove any residual chemical.

2.3. Storage Protocol

  • Store this compound in a tightly closed container.[1]

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Store away from incompatible substances and sources of ignition.[1]

  • The storage location should be secure and accessible only to authorized personnel.[1]

2.4. Accidental Release Measures

  • Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Do not let the product enter drains or waterways.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationship of safety precautions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Don PPE B Prepare Fume Hood A->B C Gather Equipment B->C D Weigh Compound C->D E Transfer to Vessel D->E F Dissolve in Solvent E->F J Seal Container E->J G Clean Work Area F->G H Dispose of Waste G->H I Wash Hands H->I K Store in Cool, Dry, Well-Ventilated Area J->K

Caption: Safe handling and storage workflow for this compound.

Hazard_Mitigation_Pathway cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes H1 Skin Irritation (H315) C1 Engineering Controls (Fume Hood) H1->C1 C2 Administrative Controls (SOPs, Training) H1->C2 C3 Personal Protective Equipment (Gloves, Goggles) H1->C3 H2 Eye Irritation (H319) H2->C1 H2->C2 H2->C3 H3 Respiratory Irritation (H335) H3->C1 H3->C2 H3->C3 O1 Minimized Exposure C1->O1 O2 Personnel Safety C2->O2 C3->O1 O1->O2 O3 Product Integrity O2->O3

Caption: Logical relationship between hazards, control measures, and safety outcomes.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules from Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of biologically active molecules utilizing Ethyl 4-bromo-3,5-diethoxybenzoate as a key starting material. This document outlines synthetic strategies, detailed experimental protocols, and data for the preparation of a stilbene derivative, a class of compounds known for their diverse pharmacological activities, including anticancer and antioxidant properties.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a bromine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The diethoxy substitution pattern is a feature found in a number of biologically active natural products and their synthetic analogs, such as resveratrol and chalcone derivatives. These substitutions can enhance lipophilicity and influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

This document focuses on a synthetic pathway to a 3,5-diethoxystilbene derivative, a promising target for drug discovery due to the known bioactivity of stilbenoids. The outlined protocols are based on established and reliable synthetic methodologies.

Synthetic Pathway Overview

The proposed synthetic route involves a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is a powerful method for the formation of a C-C bond between an aryl halide and an organoboron compound. In this case, this compound will be coupled with a commercially available boronic acid to yield the target stilbene derivative.

Synthetic_Pathway start This compound reagent 4-vinylphenylboronic acid Pd(PPh3)4, K2CO3 Dioxane/H2O start->reagent product Ethyl 4-(4-vinylstyryl)-3,5-diethoxybenzoate (Target Stilbene Analog) reagent->product caption Synthetic workflow for the stilbene analog. Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Purge with Ar or N2) setup->inert solvent 3. Solvent Addition (Dioxane/H2O) inert->solvent reaction 4. Reaction (90 °C, 12-16h) solvent->reaction workup 5. Work-up (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Product purification->product caption Experimental workflow for Suzuki coupling. Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Stilbene 3,5-Diethoxystilbene Analog Stilbene->IKK Inhibition LPS Stimulus (e.g., LPS) LPS->receptor caption Inhibition of the NF-κB signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My overall yield for the multi-step synthesis is very low. How can I identify the problematic step?

A1: A low overall yield in a multi-step synthesis is a common issue. To identify the bottleneck, it is crucial to monitor the yield of each individual step: etherification, bromination, and esterification.

  • Recommendation: Run each step of the synthesis separately and purify the intermediate product. Calculate the yield for each individual reaction. This will pinpoint the least efficient transformation. Focus your optimization efforts on the step with the lowest yield. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q2: I am observing a low yield during the Williamson ether synthesis of 3,5-diethoxybenzoic acid from 3,5-dihydroxybenzoic acid. What are the likely causes and solutions?

A2: Low yields in this step are often due to incomplete reaction or side reactions.

Potential CauseRecommended Solution
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., K₂CO₃, NaOH) is used in an adequate molar excess to fully deprotonate both hydroxyl groups.
Insufficient Ethylating Agent Use a molar excess of the ethylating agent (e.g., diethyl sulfate, ethyl iodide) to drive the reaction to completion.[2]
Low Reaction Temperature Gently heat the reaction mixture (e.g., reflux in acetone or DMF) to increase the reaction rate.[2] Monitor the temperature to avoid decomposition.
Hydrolysis of Ethylating Agent Ensure all reagents and solvents are anhydrous, as water can react with and consume the ethylating agent.

Q3: The bromination of ethyl 3,5-diethoxybenzoate is resulting in a mixture of products and a low yield of the desired 4-bromo product. How can I improve the selectivity and yield?

A3: The two ethoxy groups are strong activating groups, which can lead to over-bromination or other side reactions if conditions are not carefully controlled.[3]

Potential CauseRecommended Solution
Over-bromination Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine.[4] Carefully control the stoichiometry, using only one equivalent of the brominating agent.
Harsh Reaction Conditions Perform the reaction at a low temperature (e.g., 0 °C) to improve selectivity and minimize side reactions.[4]
Oxidation of the Ring Avoid strong oxidizing brominating agents or harsh conditions that could lead to oxidation of the electron-rich aromatic ring.[1]
Incomplete Reaction Monitor the reaction progress by TLC. If the reaction is sluggish at low temperatures, consider a slight increase in temperature or a longer reaction time.

Q4: My Fischer esterification of 4-bromo-3,5-diethoxybenzoic acid is not going to completion, resulting in a low yield. What can I do?

A4: Fischer esterification is a reversible reaction, and its yield is often limited by the equilibrium position.[5]

Potential CauseRecommended Solution
Equilibrium Limitation Use a large excess of ethanol, as it also serves as the solvent, to shift the equilibrium towards the product side.[6]
Presence of Water Use anhydrous ethanol and a strong acid catalyst (e.g., concentrated H₂SO₄). Water can shift the equilibrium back towards the starting materials.
Insufficient Catalyst Ensure a catalytic amount of a strong acid like H₂SO₄ is used.
Incomplete Reaction Increase the reaction time and ensure the mixture is refluxing to reach equilibrium. Monitor the reaction's progress via TLC.[6]

Q5: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A5: Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is often a good starting point.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[2]

  • Work-up Procedure: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution can help remove any unreacted carboxylic acid. A wash with sodium thiosulfate can remove residual bromine.[8]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and logical synthetic pathway involves a three-step process starting from 3,5-dihydroxybenzoic acid:

  • Williamson Ether Synthesis: Ethylation of the two hydroxyl groups on 3,5-dihydroxybenzoic acid using an ethylating agent like diethyl sulfate in the presence of a base (e.g., potassium carbonate) to form 3,5-diethoxybenzoic acid.[1]

  • Fischer Esterification: Conversion of the carboxylic acid group of 3,5-diethoxybenzoic acid to an ethyl ester using excess ethanol and a catalytic amount of strong acid (e.g., sulfuric acid) to yield ethyl 3,5-diethoxybenzoate.[9]

  • Electrophilic Aromatic Bromination: Selective bromination at the 4-position of the electron-rich aromatic ring using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[4]

The order of esterification and bromination can sometimes be reversed.

Q2: Which brominating agent is best for this synthesis, Br₂ or NBS?

A2: For highly activated aromatic rings like ethyl 3,5-diethoxybenzoate, N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂). NBS is a milder and more selective brominating agent, which helps to prevent over-bromination and other side reactions that can occur with the more reactive Br₂.[4]

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for reactions analogous to the synthesis of this compound.

Table 1: Etherification of Dihydroxybenzoic Acids

Starting MaterialAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
3,5-Dihydroxybenzoic acidDimethyl sulfateK₂CO₃Acetone55 °COvernight98[1]
4-Bromo-3,5-dihydroxybenzoic acidDimethyl sulfateK₂CO₃AcetoneReflux24 h92[2]

Table 2: Electrophilic Bromination of Activated Benzoic Acid Derivatives

Starting MaterialBrominating AgentSolventTemperatureTimeYield (%)Reference
4-Methoxybenzoic acidBu₄NBr₃MeCN100 °C6 h98[10]
4-Methoxybenzoic acidBromineAcetic AcidReflux4-6 hNot specified[8]

Table 3: Fischer Esterification of Substituted Benzoic Acids

Starting MaterialAlcoholCatalystTemperatureTimeYield (%)Reference
3,5-Dimethoxybenzoic acidEthanolH₂SO₄Reflux25 minNot specified[9]
4-Bromo-3,5-dimethoxybenzoic acidMethanolThionyl chloride80 °C2 hQuantitative[2]
3,5-Dibromo-4-methoxybenzoic acidEthanolH₂SO₄Reflux6-8 h85 - 95[6]

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory setup.

Protocol 1: Synthesis of Ethyl 3,5-diethoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in a suitable solvent like acetone.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution and stir the suspension.

  • Addition of Ethylating Agent: Add diethyl sulfate (2.5 eq) dropwise to the mixture.

  • Etherification: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Esterification: Dissolve the crude 3,5-diethoxybenzoic acid in a large excess of anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Purification: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Bromination of Ethyl 3,5-diethoxybenzoate

  • Reaction Setup: Dissolve ethyl 3,5-diethoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS, 1.0 eq) in portions to the stirred solution.

  • Reaction: Stir the mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.[4]

Visualizations

G cluster_start Starting Material cluster_etherification Step 1: Etherification cluster_esterification Step 2: Esterification cluster_bromination Step 3: Bromination cluster_product Final Product start 3,5-Dihydroxybenzoic Acid etherification Williamson Ether Synthesis (Diethyl Sulfate, K2CO3) start->etherification esterification Fischer Esterification (Ethanol, H2SO4) etherification->esterification bromination Electrophilic Bromination (NBS) esterification->bromination product This compound bromination->product

Caption: A typical synthetic workflow for this compound.

G start Low Yield or Impure Product Observed check_step Identify Problematic Step (Analyze Intermediates) start->check_step etherification Etherification Issue check_step->etherification Low yield in Step 1 esterification Esterification Issue check_step->esterification Low yield in Step 2 bromination Bromination Issue check_step->bromination Low yield in Step 3 purification Purification Issue check_step->purification Impure final product sol_ether - Use anhydrous conditions - Increase ethylating agent - Optimize base and temperature etherification->sol_ether sol_ester - Use excess ethanol - Ensure anhydrous conditions - Remove water as it forms esterification->sol_ester sol_bromo - Use NBS instead of Br2 - Control stoichiometry - Perform at low temperature bromination->sol_bromo sol_purify - Optimize column chromatography - Attempt recrystallization - Improve work-up procedure purification->sol_purify

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Common side products in the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through a two-step process:

  • Esterification: Fischer esterification of 3,5-diethoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 3,5-diethoxybenzoate.

  • Bromination: Electrophilic aromatic substitution of the resulting ethyl 3,5-diethoxybenzoate with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent, to introduce a bromine atom at the 4-position.

Alternatively, the order of these steps can be reversed, starting with the bromination of 3,5-diethoxybenzoic acid followed by esterification. The choice of route may depend on the availability of starting materials and desired purity profile.

Q2: What are the expected major side products during the bromination step?

A2: The two ethoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. The primary side products arise from over-bromination due to this high reactivity. Common side products include:

  • Dibrominated products: Ethyl 2,4-dibromo-3,5-diethoxybenzoate and/or Ethyl 4,6-dibromo-3,5-diethoxybenzoate.

  • Tribrominated product: Ethyl 2,4,6-tribromo-3,5-diethoxybenzoate.

Underbromination is also possible, leading to the presence of the starting material, ethyl 3,5-diethoxybenzoate, in the final product.

Q3: What are the potential side products from the esterification reaction?

A3: The Fischer esterification is a reversible reaction. The most common impurity from this step is the unreacted starting material , 4-bromo-3,5-diethoxybenzoic acid (if bromination is performed first) or 3,5-diethoxybenzoic acid (if esterification is performed first). Incomplete reaction is a primary cause for the presence of the starting carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the esterification and bromination reactions. By comparing the spots of the reaction mixture with the starting materials and a pure standard of the product (if available), you can determine the extent of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete esterification: The Fischer esterification is an equilibrium reaction.- Use a large excess of ethanol to drive the equilibrium towards the product.- Remove water as it forms using a Dean-Stark apparatus.- Increase the reaction time or the amount of acid catalyst.
Incomplete bromination: Insufficient brominating agent or short reaction time.- Ensure the stoichiometry of the brominating agent is correct.- Increase the reaction time and monitor by TLC until the starting material is consumed.
Product loss during workup: The product may have some solubility in the aqueous phase.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the product into the organic phase.
Presence of multiple spots on TLC after bromination (polybromination) Over-activation of the aromatic ring: The two ethoxy groups strongly activate the ring, making it susceptible to multiple brominations.- Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.- Control the reaction temperature, often running the reaction at or below room temperature.- Add the brominating agent slowly and portion-wise.
Presence of starting carboxylic acid in the final product Incomplete esterification: As mentioned above, the equilibrium may not have been sufficiently shifted to the product side.- After the reaction, perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid. The carboxylate salt will be soluble in the aqueous layer.
Formation of colored impurities Oxidation: Harsh reaction conditions or impurities in the reagents can lead to the formation of colored byproducts.- Use purified reagents and solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.- Avoid excessive heating.

Experimental Protocols

Protocol 1: Esterification of 3,5-Diethoxybenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-diethoxybenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3,5-diethoxybenzoate.

Protocol 2: Bromination of Ethyl 3,5-diethoxybenzoate
  • Reaction Setup: Dissolve ethyl 3,5-diethoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualization of Reaction Pathways

Synthesis_Side_Products Synthesis of this compound and Common Side Products cluster_incomplete Incomplete Reactions A 3,5-Diethoxybenzoic Acid B Ethyl 3,5-diethoxybenzoate A->B Esterification (Ethanol, H+) D Unreacted 3,5-Diethoxybenzoic Acid A->D Incomplete Esterification C This compound (Desired Product) B->C Bromination (NBS) E Ethyl 2,4-dibromo-3,5-diethoxybenzoate B->E Over-bromination (Side Reaction) G Unreacted Ethyl 3,5-diethoxybenzoate B->G Incomplete Bromination F Ethyl 2,4,6-tribromo-3,5-diethoxybenzoate E->F Further Over-bromination

Caption: Synthetic pathway and potential side products.

Troubleshooting failed Suzuki reactions with Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Topic: Troubleshooting Failed Reactions with Ethyl 4-bromo-3,5-diethoxybenzoate

This guide is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving the electron-rich and sterically hindered substrate, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the primary causes?

Low yields or reaction failure with this substrate are common and typically stem from its specific electronic and steric properties. The two electron-donating ethoxy groups enrich the aromatic ring with electron density, which slows down the oxidative addition step—often the rate-limiting step in the catalytic cycle.[1][2][3] Additionally, the presence of an ethoxy group ortho to the bromine atom introduces significant steric hindrance, which can impede the palladium catalyst's approach to the C-Br bond.[2][4]

Key factors contributing to failure include:

  • Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[1][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be tailored to overcome the high activation energy of the oxidative addition step.[1]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[4]

Q2: My starting material is being consumed, but I'm not forming the desired product. What are the likely side reactions?

If your starting aryl bromide is being consumed without efficient product formation, several side reactions could be occurring:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where it is replaced by a hydrogen atom from a proton source (like water).[3][4] This is a very common side reaction, especially with electron-rich boronic acids under basic conditions.[5][6]

  • Dehalogenation: The aryl bromide can be converted directly to the corresponding arene (ethyl 3,5-diethoxybenzoate) if a hydride source is present.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly if the desired cross-coupling is slow.[1][3]

Q3: What is the optimal catalyst and ligand system for a sterically hindered and electron-rich substrate like this?

For challenging substrates, standard catalysts are often insufficient.[3] It is highly recommended to switch to a more robust system using a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a specialized ligand.

  • Bulky, Electron-Rich Phosphine Ligands: These are the "gold standard" for difficult couplings. Their steric bulk promotes the formation of the active monoligated Pd(0) species, while their electron-donating nature facilitates the challenging oxidative addition step.[2][7][8] Buchwald-type ligands are exceptionally effective.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form highly stable and active palladium complexes, often showing high turnover numbers.[7]

Table 1: Comparison of Ligand Performance in a Challenging Suzuki Coupling

Ligand Catalyst Precursor Base Solvent Temperature (°C) Yield (%)
PPh₃ Pd(OAc)₂ K₂CO₃ Toluene/H₂O 100 < 10
P(t-Bu)₃ Pd₂(dba)₃ K₃PO₄ Dioxane 100 75
SPhos Pd(OAc)₂ K₃PO₄ Toluene 80 92
XPhos Pd₂(dba)₃ K₃PO₄ Dioxane/H₂O 110 95

| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | t-AmOH | 100 | 94 |

Note: Data is representative for electron-rich and sterically hindered aryl bromides.

Q4: How do I select the appropriate base and solvent for this reaction?

The base and solvent system is crucial for the transmetalation step and overall reaction rate.[1]

  • Bases: The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[9][10] For difficult couplings, stronger bases are often required.

    • Mild Bases: K₂CO₃, Na₂CO₃. Often effective in polar solvents but may be insufficient here.[1]

    • Stronger Bases: K₃PO₄, Cs₂CO₃. Generally provide better results for electron-rich substrates, especially in ethereal solvents like dioxane or THF.[1]

  • Solvents:

    • Ethereal Solvents: Dioxane, THF. Common choices that work well with stronger bases.

    • Aromatic Solvents: Toluene. Often used for reactions requiring higher temperatures.[3]

    • Mixed Aqueous Systems: Solvents like dioxane/water or toluene/water are frequently used. The water is essential for dissolving the inorganic base.[1]

Q5: How critical is it to degas the reaction mixture, and what is the best method?

Degassing is absolutely critical. Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize the catalyst to an inactive state and promote side reactions like the homocoupling of the boronic acid.[1]

Recommended Degassing Method (Sparging):

  • Combine all solid reagents (aryl bromide, boronic acid, base, catalyst, ligand) in the reaction flask.

  • Add the solvent.

  • Bubble an inert gas (Argon or Nitrogen) through the solution via a long needle for 10-20 minutes while stirring.

  • Maintain a positive pressure of the inert gas throughout the reaction.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the key processes and decision points for troubleshooting your reaction.

G start Reaction Failed (Low or No Yield) q1 Is starting aryl bromide consumed? start->q1 a1 Likely Side Reactions: - Protodeboronation - Dehalogenation q1->a1  Yes a2 Problem with Catalytic Cycle: - Slow Oxidative Addition - Catalyst Decomposition q1->a2  No s1 Solutions: - Use anhydrous conditions - Use boronic ester (e.g., Bpin) - Use milder or less base a1->s1 s2 Solutions: - Switch to bulky, electron-rich ligand  (e.g., XPhos, SPhos) - Increase temperature - Use a more active Pd precursor  (e.g., Pd₂(dba)₃) - Ensure rigorous degassing a2->s2

Caption: A troubleshooting workflow for diagnosing failed Suzuki reactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Often Rate-Limiting for this Substrate) pd0->ox_add + Ar-Br arbr Ar-Br (this compound) arbr->ox_add pd2 Ar-Pd(II)(Br)L₂ ox_add->pd2 trans Transmetalation pd2->trans + [R-B(OH)₃]⁻ boronic R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic->borate borate->trans pd2_r Ar-Pd(II)(R)L₂ trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0  Regenerates  Catalyst product Ar-R (Desired Product) red_elim->product center G prep 1. Reagent Prep (Dry Solvents, Weigh Solids) setup 2. Reaction Setup (Assemble Glassware) prep->setup inert 3. Inert Atmosphere (Degas/Sparge with Ar/N₂) setup->inert heat 4. Heating & Stirring (Monitor Temperature) inert->heat monitor 5. Reaction Monitoring (TLC or LC-MS) heat->monitor workup 6. Workup (Quench, Extract, Dry) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-3,5-diethoxybenzoate. The content is designed to address specific issues encountered during palladium-catalyzed cross-coupling experiments, including Suzuki-Miyaura, Heck, and Sonogashira reactions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. However, the electron-donating nature of the two ethoxy groups can render the aryl bromide less reactive, requiring careful optimization of reaction conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the primary factors to investigate?

A: A low or non-existent yield with this substrate often points to issues with the oxidative addition step, which can be sluggish due to the electron-rich nature of the aromatic ring. Here are the first parameters to check:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. More robust systems employing bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and subsequent reductive elimination.[1][2][3] Consider using advanced Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or their pre-formed palladium G3 or G4 precatalysts.[1]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation through oxidation of phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents were thoroughly degassed.[1][2]

  • Base Selection and Quality: The base is critical for activating the boronic acid in the transmetalation step.[2][4] Ensure the base is strong enough, soluble, and freshly crushed if it is a solid like K₃PO₄ to maximize surface area.

  • Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) may be required to overcome the activation energy for the oxidative addition of the electron-rich aryl bromide.[2]

Q: I am observing significant side products. What are they and how can I minimize them?

A: Common side reactions in Suzuki couplings include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by excess water or prolonged reaction times at high temperatures. To mitigate this, use the boronic acid in a slight excess (1.2-1.5 equivalents) and ensure reaction times are not unnecessarily long by monitoring progress via TLC or LC-MS.[2][5]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid or two molecules of the aryl bromide. Aryl bromide homocoupling can indicate catalyst issues, while boronic acid homocoupling is often promoted by the presence of oxygen. Rigorous degassing is the best preventative measure.[2]

  • Hydrodehalogenation: The replacement of the bromine atom on your starting material with hydrogen. This can occur under harsh conditions or if there are sources of hydride in the reaction.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: Which catalyst system is recommended for an electron-rich, sterically hindered substrate like this compound? A1: For challenging substrates, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[3] Catalysts like XPhos, SPhos, or RuPhos, often used with a palladium source like Pd(OAc)₂ or as pre-formed G3/G4 precatalysts, have proven effective for coupling unactivated and hindered aryl chlorides and bromides.[1][3][6]

Q2: How does the choice of base affect the reaction? A2: The base activates the organoboron species to facilitate transmetalation.[4] Inorganic bases are most common. K₃PO₄ is a strong base often used in anhydrous conditions, while K₂CO₃ and Cs₂CO₃ are also effective and frequently used in aqueous solvent mixtures.[3] For substrates with base-sensitive functional groups (like esters, which could be hydrolyzed), a milder base like KF might be considered, though it may lead to slower reaction rates.[5]

Q3: What is the optimal solvent for this coupling? A3: The solvent plays a crucial role in solubilizing reagents and stabilizing catalytic intermediates.[7][8][9] Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., a 10:1 ratio) to help dissolve the inorganic base.[1] Aprotic polar solvents like DMF can also be effective but may require more careful purification.[5]

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended OptionsRationale & Considerations
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3, SPhos Pd G4G3/G4 precatalysts are air-stable and highly active. Pd(OAc)₂ is a cost-effective source of Pd(0) in situ.
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for electron-rich aryl bromides.[1][3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFK₃PO₄ is generally effective. Cs₂CO₃ is more soluble and can be beneficial for difficult couplings. KF is mild for base-sensitive groups.[3][5]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, DMF, TolueneA mixture including water aids in dissolving the base. Solvent choice can significantly impact reaction rate and catalyst stability.[7][8]
Temperature 80 - 110 °CHigher temperatures may be needed to facilitate the oxidative addition of the electron-rich aryl bromide.[2]
Catalyst Loading 0.5 - 5 mol%Lower loadings (down to 0.000001%) are possible with highly active catalyst systems.[10]
General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][11]

Visualization: Suzuki Coupling Troubleshooting Workflow

G start Low or No Yield in Suzuki Coupling check_inert 1. Check Inert Atmosphere (Degassed Solvents, Purged Vessel) start->check_inert check_catalyst 2. Evaluate Catalyst System (Use Bulky, Electron-Rich Ligand, e.g., XPhos) check_inert->check_catalyst If still failing check_base 3. Verify Base (Sufficiently Strong? Soluble? Freshly Ground?) check_catalyst->check_base If still failing check_temp 4. Increase Temperature (e.g., from 80°C to 110°C) check_base->check_temp If still failing success Successful Coupling check_temp->success

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

Section 2: Heck Coupling

The Heck reaction couples this compound with an alkene. The electron-rich nature of the aryl bromide makes oxidative addition the rate-limiting step, often necessitating higher temperatures and thermally stable catalysts.[12][13]

Troubleshooting Guide: Heck Coupling

Q: My Heck reaction is not proceeding. What is the most likely cause?

A: The primary challenge is the low reactivity of the electron-rich aryl bromide towards oxidative addition.[12]

  • High Temperature Required: Unlike electron-deficient aryl halides, this substrate will likely require elevated temperatures (typically >120 °C) to react.[12][14]

  • Catalyst Stability: At these high temperatures, traditional phosphine ligands can decompose.[12] Consider using more robust catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands or palladacycles, which are known for their thermal stability.[12]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[14] Organic bases like triethylamine can also be effective. The optimal base may need to be determined empirically.

Q: I'm getting a complex mixture of products or catalyst decomposition (palladium black). How can I improve this?

A: Catalyst decomposition is a common problem when high temperatures are required.[12]

  • Switch to a More Stable Ligand: As mentioned, NHC ligands or palladacycles are more robust than many phosphine ligands at high temperatures.[12]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Solvent Choice: Polar aprotic solvents like DMF or DMA are often required for Heck reactions, especially at high temperatures.[14][15]

Frequently Asked Questions (FAQs): Heck Coupling

Q1: Are there any alternatives to high temperatures for this substrate? A1: While challenging, some modern, highly active catalyst systems might allow for lower temperatures. Systems using bulky, electron-donating phosphines or NHCs are the most promising candidates for achieving reactivity under milder conditions.[12] However, for this specific substrate, starting with the expectation of needing elevated temperatures is a realistic approach.

Q2: What is the role of a phase-transfer catalyst like TBAB? A2: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is sometimes added, particularly when using inorganic bases in organic solvents. It helps shuttle the base anion into the organic phase, facilitating the reaction. It can also help stabilize the palladium catalyst.[15]

Data Summary: Heck Coupling Conditions
ParameterRecommended OptionsRationale & Considerations
Pd Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Palladacycles (e.g., Herrmann's catalyst)Pd(OAc)₂ is a common starting point. Palladacycles offer high thermal stability for unreactive substrates.[12]
Ligand NHCs (e.g., IPr, IMes), Bulky Phosphines (if lower temp is viable)NHCs are generally more stable than phosphines at the high temperatures often required for electron-rich aryl bromides.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NAn inorganic base is typical. Cs₂CO₃ is highly effective but more expensive.[14][16]
Solvent DMF, DMA, NMP, TolueneHigh-boiling polar aprotic solvents are standard to allow for high reaction temperatures.[14]
Temperature 120 - 150 °CHigh temperatures are generally necessary to promote the slow oxidative addition step with this substrate.[12][14]
General Experimental Protocol: Heck Coupling
  • Reagent Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with an NHC ligand, 1-2 mol%).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Solvent Addition: Add degassed DMF or DMA to achieve a concentration of 0.2-0.5 M.

  • Reaction: Heat the mixture in a preheated oil bath or heating block to 130-140 °C with vigorous stirring for 12-24 hours.[15]

  • Monitoring: Follow the reaction's progress via GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the base and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Visualization: Heck Reaction Optimization Logic

G start Heck Coupling of Electron-Rich Aryl Bromide temp High Temperature Required (>120°C) start->temp catalyst_stability Catalyst Stability is Critical temp->catalyst_stability phosphine Traditional Phosphines (May Decompose) catalyst_stability->phosphine nhc Robust Ligands (NHCs, Palladacycles) catalyst_stability->nhc outcome_bad Decomposition Low Yield phosphine->outcome_bad outcome_good Successful Coupling nhc->outcome_good

Caption: Catalyst choice is critical for high-temperature Heck reactions.

Section 3: Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method for forming a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper(I) salts.[17][18]

Troubleshooting Guide: Sonogashira Coupling

Q: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I prevent this?

A: Glaser homocoupling is the most common side reaction and is promoted by the copper(I) co-catalyst in the presence of oxygen.[18][19]

  • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas throughout the reaction.[19]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective strategy. These reactions often require a slightly different base or solvent system but completely eliminate the primary catalyst for Glaser coupling.[18][19]

  • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[19]

Q: The reaction is stalled, and my starting materials are not being consumed.

A: Stalled reactions can be due to several factors:

  • Insufficient Base: The amine base is crucial for deprotonating the alkyne to form the copper acetylide intermediate.[20] Ensure you are using a sufficient excess (often, the amine serves as both base and solvent).

  • Catalyst Inactivity: Ensure your palladium and copper sources are active. Using a fresh bottle of CuI is recommended, as it can oxidize over time.

  • Temperature: While many Sonogashira couplings run at room temperature, aryl bromides are less reactive than iodides and may require gentle heating (e.g., 40-80 °C) to proceed at a reasonable rate.[18][21]

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the pros and cons of using a copper co-catalyst? A1: Pros: The copper(I) co-catalyst (typically CuI) significantly accelerates the reaction, allowing it to proceed under mild conditions (often room temperature).[18] Cons: Copper is the primary cause of the undesired Glaser homocoupling side reaction, especially if oxygen is not rigorously excluded.[18][19]

Q2: What is the best base for a Sonogashira reaction? A2: Amine bases are most common, as they serve to neutralize the HX byproduct and facilitate the formation of the key copper acetylide.[20] Triethylamine (Et₃N) and diethylamine (Et₂NH) are frequently used, often as the solvent.[18][22] For copper-free variants or specific substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed.[23]

Q3: Can this reaction be performed in water? A3: Yes, protocols have been developed for Sonogashira couplings in aqueous media, which aligns with green chemistry principles. These systems often use specific water-soluble ligands or additives like TBAB, with an amine base like pyrrolidine.[18][24]

Data Summary: Sonogashira Coupling Conditions
ParameterRecommended OptionsRationale & Considerations
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the classic, widely used catalysts for Sonogashira couplings.[17]
Cu Co-catalyst CuI (1-5 mol%)Essential for the standard protocol to accelerate the reaction. Omit for copper-free variations.[17]
Ligand PPh₃ (often part of the Pd complex)Bulky, electron-rich ligands can be used in copper-free systems to promote catalysis.[17]
Base Et₃N, Et₂NH, Diisopropylamine (DIPA)Typically a liquid amine, often used in excess or as the solvent.[18][20]
Solvent THF, DMF, or the amine base itselfTHF is a common co-solvent when the amine base is not used as the bulk solvent.
Temperature 25 - 80 °CAryl bromides may require heating, whereas more reactive aryl iodides often react at room temperature.[18][21]
General Experimental Protocol: Sonogashira Coupling (with Copper)
  • Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and rigorously degas by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Under argon, add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N, 3-5 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.[21]

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C as needed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.[21]

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography.

Visualization: Sonogashira Reaction Pathway Decision

G start Planning Sonogashira Coupling check_glaser Is Glaser Homocoupling a Major Concern? start->check_glaser standard Use Standard Protocol (Pd/Cu Co-catalyst) check_glaser->standard No / Manageable copper_free Use Copper-Free Protocol check_glaser->copper_free Yes / Persistent Issue inert_note Requires Rigorous Inert Atmosphere standard->inert_note benefit_note Eliminates Homocoupling Side Reaction copper_free->benefit_note

Caption: Decision guide for choosing between standard and copper-free Sonogashira protocols.

References

Purification of crude Ethyl 4-bromo-3,5-diethoxybenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of crude Ethyl 4-bromo-3,5-diethoxybenzoate using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography the recommended purification method for this compound? A1: Column chromatography is a highly effective technique for separating compounds based on their polarity.[1] For this compound, it is ideal for removing common impurities such as unreacted starting materials (e.g., a more polar dihydroxy-precursor) or non-polar byproducts from the crude reaction mixture.[2]

Q2: What are the most common impurities expected in the crude product? A2: Common impurities may include the starting materials from synthesis, such as 4-bromo-3,5-dihydroxybenzoic acid ethyl ester, and potentially over-alkylated or under-alkylated side products. The polarity of these impurities will differ significantly from the desired product, making chromatographic separation effective.[3]

Q3: How do I choose the right solvent system (mobile phase) for the separation? A3: The optimal solvent system is typically determined by Thin Layer Chromatography (TLC).[4] A good mobile phase should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[5] For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.[2][6]

Q4: How can I visualize the compound on a TLC plate if it's colorless? A4: this compound is an aromatic compound and will absorb UV light.[7] The most common and non-destructive method is to use a UV lamp at 254 nm, where the compound will appear as a dark spot on the fluorescent green background of the TLC plate.[8] Alternatively, exposing the plate to iodine vapor can also be used, which often forms yellow-brown spots with organic compounds.[7][9]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Preparation : Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 10:1, 9:1, 4:1).

  • Spotting : Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[8]

  • Development : Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[7]

  • Selection : Choose the solvent system that gives an Rf value of ~0.3 for the product spot and provides the best separation from impurities.

Protocol 2: Column Chromatography Purification

The overall workflow for the purification process is depicted below, from initial analysis to final product isolation.

G cluster_prep Preparation cluster_main Purification Process cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (by TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify pure fractions Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure Crude Crude Product Crude->TLC

Caption: Experimental workflow for column chromatography purification.

  • Column Packing (Wet Slurry Method) :

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.[10]

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).[10]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[1]

    • Open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed. [1]

  • Sample Loading :

    • Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10][11]

    • Wet Loading : Dissolve the crude product in the absolute minimum volume of the mobile phase.[12] Carefully add this solution to the top of the column with a pipette, taking care not to disturb the silica surface.[1]

  • Elution and Fraction Collection :

    • Add a final protective layer of sand on top of the sample layer.[13]

    • Carefully fill the column with the mobile phase.

    • Begin collecting the eluent in numbered test tubes or flasks immediately.[5]

    • Maintain a constant flow of the mobile phase through the column.

  • Monitoring and Isolation :

    • Periodically, spot the collected fractions on a TLC plate to monitor the separation.[10]

    • Once the desired product has completely eluted, combine the fractions identified as pure by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Typical Chromatographic Parameters

ParameterValue/DescriptionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade is sufficient for this separation.[10]
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (e.g., 9:1 v/v)The exact ratio should be optimized by TLC to achieve an Rf of ~0.3.[5][6]
Estimated Rf Value ~0.3 - 0.4A close analog, ethyl 4-bromo-3,5-dihydroxybenzoate, has an Rf of 0.52 in a more polar 4:1 Hex:EtOAc system. The target compound is less polar.[3]
Visualization UV Light (254 nm)Non-destructive method suitable for aromatic compounds.[14][7]

Troubleshooting Guide

G cluster_1 cluster_2 cluster_3 cluster_4 start Problem Encountered p1 Poor Separation (Overlapping Spots) start->p1 p2 Compound Not Eluting (Stuck on Column) start->p2 p3 Cracked/Channeled Silica Bed start->p3 p4 Streaking of Spots on TLC/Column start->p4 c1a Mobile phase too polar p1->c1a c1b Sample band too wide (too much solvent in wet load) p1->c1b c1c Column overloaded p1->c1c c2a Mobile phase not polar enough p2->c2a c2b Compound decomposed on silica p2->c2b c3a Column packed unevenly p3->c3a c3b Column ran dry during run p3->c3b c4a Sample is too concentrated p4->c4a c4b Highly polar impurity present p4->c4b s1 Solution: - Decrease eluent polarity. - Use dry loading method. - Use less crude material or a wider column. s2 Solution: - Gradually increase eluent polarity (gradient elution). - Test compound stability on a TLC plate first. s3 Solution: - Ensure slurry is homogenous and tap to pack well. - Always keep solvent level above silica bed. s4 Solution: - Dilute sample before loading. - Add a small amount of acid/base to mobile phase if compound is acidic/basic.

Caption: A troubleshooting guide for common column chromatography issues.

Q5: My separation is poor, and all the fractions are mixed. What went wrong? A5: This can happen for several reasons:

  • Incorrect Mobile Phase : If the eluent is too polar, all compounds will travel down the column quickly and together. If it's not polar enough, they will move too slowly. Re-optimize the solvent system using TLC.[6]

  • Column Overloading : Using too much crude sample for the amount of silica will result in poor separation. A general rule is to use 50-100 g of silica per 1 g of crude product.[10]

  • Poor Sample Loading : If the initial band of the sample is too thick (e.g., from using too much solvent during wet loading), it will lead to broad, overlapping bands during elution.[1][12] The dry loading method is often preferred to ensure a thin starting band.[10][11]

Q6: The silica bed in my column cracked or has channels. Why did this happen? A6: Cracking of the stationary phase is usually caused by heat from the solvent-silica interaction or by the column running dry.[1] This creates channels where the solvent and sample can run through quickly without proper separation. To avoid this, pack the column using a slurry method and ensure the solvent level never drops below the top of the silica.[1][10]

Q7: I've been collecting fractions for a while, but I don't see my compound eluting. What should I do? A7: There are a few possibilities:

  • Eluent is not polar enough : The compound is moving very slowly or is stuck at the top of the column. You can try gradually increasing the polarity of the mobile phase (e.g., from 10% ethyl acetate to 20%).[2]

  • Compound Decomposition : It's possible the compound is not stable on silica gel.[15] This can be tested beforehand by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[15]

  • Fractions are too dilute : The compound may be eluting, but at a concentration too low to be detected by TLC. Try concentrating a few of the collected fractions before running a new TLC analysis.[15]

References

Stability of Ethyl 4-bromo-3,5-diethoxybenzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Ethyl 4-bromo-3,5-diethoxybenzoate under various experimental conditions. This information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, as an aromatic ester, is generally stable under neutral conditions. However, its stability is significantly compromised under acidic or basic conditions, leading to hydrolysis. The rate of this degradation is dependent on factors such as pH, temperature, and the solvent system used.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, this compound can undergo acid-catalyzed hydrolysis to yield 4-bromo-3,5-diethoxybenzoic acid and ethanol.[1][2] This reaction is reversible, meaning the ester can be reformed from the products.[1][2] To favor the hydrolysis product, a large excess of water is typically required.[2]

Q3: What occurs when this compound is exposed to basic conditions?

In the presence of a base, such as sodium hydroxide, this compound undergoes saponification, an irreversible hydrolysis reaction.[1] This process results in the formation of the corresponding carboxylate salt (e.g., sodium 4-bromo-3,5-diethoxybenzoate) and ethanol.[1] The reaction is generally faster and goes to completion compared to acid-catalyzed hydrolysis.

Q4: What are the primary degradation products of this compound under hydrolytic conditions?

The principal degradation products resulting from the hydrolysis of this compound are 4-bromo-3,5-diethoxybenzoic acid (under acidic conditions) or its corresponding carboxylate salt (under basic conditions), and ethanol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of desired product in a reaction involving this compound. The reaction is being conducted under acidic or basic conditions, leading to hydrolysis of the ester.Buffer the reaction medium to maintain a neutral pH. If the reaction must be run under acidic or basic conditions, consider using a lower temperature to minimize the rate of hydrolysis.
Unexpected peaks observed during analytical chromatography (e.g., HPLC, GC) of a sample containing this compound. The sample may have degraded due to improper storage or handling. The analytical method itself (e.g., mobile phase pH) could be causing on-column degradation.Ensure samples are stored in a neutral, dry environment. For HPLC analysis, use a mobile phase with a neutral pH if possible. If an acidic or basic mobile phase is necessary, minimize the analysis time and maintain a low temperature.
Inconsistent reaction outcomes. Variability in the pH of the reaction mixture from batch to batch.Implement strict pH control and monitoring throughout the reaction process. Use calibrated pH meters and freshly prepared buffer solutions.

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in an acidic solution.

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethanol (or a suitable organic solvent miscible with water)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Standard solutions of this compound and 4-bromo-3,5-diethoxybenzoic acid

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • In a reaction vessel, add a known volume of the stock solution to a pre-heated solution of 1 M HCl.

  • Maintain the reaction at a constant temperature (e.g., 50°C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to quench the hydrolysis reaction.

  • Analyze the neutralized aliquot by HPLC.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of 4-bromo-3,5-diethoxybenzoic acid over time.

Protocol 2: Monitoring the Base-Catalyzed Hydrolysis (Saponification) of this compound

Objective: To monitor the degradation of this compound in a basic solution.

Materials:

  • This compound

  • Dilute sodium hydroxide (e.g., 1 M NaOH)

  • Ethanol (or a suitable organic solvent miscible with water)

  • Analytical technique such as Thin Layer Chromatography (TLC) or HPLC.

Procedure:

  • Dissolve a known amount of this compound in ethanol in a round-bottom flask.

  • Add a solution of 1 M NaOH to the flask.

  • Heat the mixture under reflux.

  • Monitor the progress of the reaction by TLC or by taking aliquots at regular intervals for HPLC analysis (after neutralization).

  • The disappearance of the starting material spot/peak indicates the completion of the reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B 4-bromo-3,5-diethoxybenzoic Acid + Ethanol A->B  H+ / H2O (Reversible Hydrolysis) B->A  H+ (Esterification) C This compound D 4-bromo-3,5-diethoxybenzoate Salt + Ethanol C->D  OH- (Irreversible Saponification)

Caption: Hydrolysis pathways of this compound.

Experimental_Workflow start Start: Sample of This compound prep Prepare Reaction Mixture (Acidic or Basic Solution) start->prep reaction Incubate at Constant Temperature prep->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling quench Neutralize Aliquot to Stop Reaction sampling->quench analysis Analyze by HPLC or TLC quench->analysis data Determine Concentration vs. Time analysis->data end End: Assess Stability data->end

Caption: Workflow for monitoring the stability of this compound.

References

Identifying and removing impurities from Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-3,5-diethoxybenzoate. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities largely depend on the synthetic route. Assuming the synthesis involves the bromination of Ethyl 3,5-diethoxybenzoate, the likely impurities are:

  • Unreacted Starting Material: Ethyl 3,5-diethoxybenzoate.

  • Over-brominated Products: Such as Ethyl 2,4-dibromo-3,5-diethoxybenzoate or other poly-brominated species.

  • Hydrolysis Product: 4-bromo-3,5-diethoxybenzoic acid, formed if water is present under acidic or basic conditions.

  • Residual Solvents: Solvents used in the reaction or work-up, for example, ethanol, ethyl acetate, or hexane.

  • Inorganic Salts: From the work-up procedure, such as sodium bromide or sodium sulfate.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor your purification.[1][2][3][4][5] Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to separate the desired product from its impurities. The components can be visualized under a UV lamp (254 nm), as aromatic compounds typically absorb UV light and appear as dark spots on a fluorescent background.[1][4][5] Staining with iodine vapor can also be used for visualization.[1][3][4]

Q3: My purified product is an oil, but I expected a solid. What should I do?

A3: The physical state of a compound is dependent on its purity. The presence of residual solvents or other impurities can lower the melting point, sometimes to the extent that the product appears as an oil at room temperature. Further purification by column chromatography or attempting to induce crystallization by scratching the flask or seeding with a crystal may resolve this issue. For comparison, the related compound methyl 4-bromo-3,5-dimethoxybenzoate is a white crystalline solid with a melting point of 124-126 °C.[6]

Q4: I see multiple spots on the TLC of my final product. How do I identify them?

A4: To identify the spots on your TLC, you can run co-spots. This involves spotting your reaction mixture, the starting material, and a co-spot (a mixture of your reaction mixture and the starting material) on the same TLC plate. If one of the spots in your product mixture has the same retention factor (Rf) as the starting material, it is likely unreacted starting material. Other spots could be over-brominated products (usually less polar, higher Rf) or the hydrolyzed acid (more polar, lower Rf).

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material
Symptom Possible Cause Recommended Solution
A spot on TLC corresponding to the starting material (Ethyl 3,5-diethoxybenzoate).Incomplete bromination reaction.1. Column Chromatography: Purify the crude product using silica gel column chromatography with a hexanes/ethyl acetate gradient. The less polar starting material will elute before the more polar product. 2. Recrystallization: If the concentration of the starting material is low, recrystallization from a suitable solvent like ethanol/water or hexanes/ethyl acetate might be effective.
Issue 2: Contamination with Over-brominated Byproducts
Symptom Possible Cause Recommended Solution
Spots on TLC with a higher Rf value than the desired product.Use of excess brominating agent or prolonged reaction time.1. Column Chromatography: This is the most effective method. The less polar, over-brominated products will typically elute first. 2. Recrystallization: Careful selection of a recrystallization solvent may allow for the separation of the desired product from the more soluble or less soluble over-brominated impurities.
Issue 3: Presence of the Hydrolyzed Carboxylic Acid
Symptom Possible Cause Recommended Solution
A baseline or very low Rf spot on TLC. The product may have an acidic character.Presence of water during the reaction or work-up, leading to ester hydrolysis.1. Aqueous Wash: Dissolve the crude product in a water-immiscible solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic impurity into its water-soluble sodium salt, which will move to the aqueous layer. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. 2. Column Chromatography: The highly polar carboxylic acid will have a very low Rf and will likely stick to the baseline of the silica gel column under normal phase conditions.

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Physical State Melting Point (°C) Boiling Point (°C)
Ethyl 4-bromobenzoate 229.07Liquid18131 @ 14 mmHg
Ethyl 4-bromo-3-methylbenzoate 243.10Liquid-275
Methyl 4-bromo-3,5-dimethoxybenzoate 275.10Solid124-126-
Ethyl 3,5-diethoxybenzoate (likely starting material) 238.27---
4-bromo-3,5-diethoxybenzoic acid (hydrolysis product) 289.12---

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in hexanes.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Start with a non-polar eluent such as 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexanes.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or a mixture of hexanes and ethyl acetate are good starting points.[7][8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Impurity_Identification_Workflow start Crude Product tlc Run TLC start->tlc single_spot Single Spot? tlc->single_spot pure Product is Likely Pure single_spot->pure Yes multiple_spots Multiple Spots Observed single_spot->multiple_spots No identify Identify Spots (Co-spot with Starting Material) multiple_spots->identify higher_rf Higher Rf Spot (Less Polar) identify->higher_rf lower_rf Lower Rf Spot (More Polar) identify->lower_rf sm_rf Spot at SM Rf identify->sm_rf over_brominated Likely Over-brominated higher_rf->over_brominated hydrolyzed Likely Hydrolyzed Acid lower_rf->hydrolyzed starting_material Unreacted Starting Material sm_rf->starting_material purify Proceed to Purification over_brominated->purify hydrolyzed->purify starting_material->purify

Caption: Workflow for the identification of impurities in this compound.

Purification_Strategy crude_product Crude Product acidic_impurity Acidic Impurity Present? (e.g., Hydrolyzed Acid) crude_product->acidic_impurity bicarb_wash Wash with aq. NaHCO3 acidic_impurity->bicarb_wash Yes neutral_crude Neutral Crude Product acidic_impurity->neutral_crude No bicarb_wash->neutral_crude purification_choice Choose Purification Method neutral_crude->purification_choice column Column Chromatography purification_choice->column Significant Impurities recrystallization Recrystallization purification_choice->recrystallization Minor Impurities pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification strategy for this compound.

References

Technical Support Center: Monitoring Ethyl 4-bromo-3,5-diethoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Thin-Layer Chromatography (TLC)

Q1: What is a suitable mobile phase (solvent system) for monitoring this reaction by TLC?

A1: A common starting point for aromatic esters like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1] A typical starting ratio would be 10-50% ethyl acetate in hexanes.[2] You can adjust the ratio to achieve optimal separation, where the product Rf value is ideally between 0.3 and 0.5.

Q2: How can I visualize the spots on the TLC plate?

A2: this compound contains an aromatic ring and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green plate. If UV visualization is not effective, various chemical stains can be used. A potassium permanganate (KMnO4) stain is often useful for detecting a wide range of organic compounds.

Q3: My starting material and product spots are too close together. How can I improve the separation?

A3: To improve separation (resolution), you can adjust the polarity of the mobile phase. If the spots are too high on the plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate. Experimenting with different solvent systems, such as dichloromethane/methanol or toluene, can also improve separation by leveraging different solvent selectivities.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q1: What are the expected m/z (mass-to-charge ratio) values for this compound?

A1: Due to the presence of bromine, you should expect to see two major peaks for the molecular ion [M+H]+, corresponding to the two major isotopes of bromine (79Br and 81Br), which are in an approximate 1:1 ratio. The expected m/z values would be around 303.0 and 305.0.

Q2: What is a good starting mobile phase for LC-MS analysis?

A2: For reverse-phase LC-MS, a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is standard.[3] To ensure good ionization and peak shape, it is crucial to use volatile additives.[4][5] Common choices include adding 0.1% formic acid or acetic acid to both the aqueous and organic phases.[3][6] Volatile buffers like ammonium acetate or ammonium formate can also be used.[6][7]

Q3: Why am I not seeing a signal for my compound in the mass spectrometer?

A3: A lack of signal can be due to several factors, including poor ionization, incorrect mass spectrometer settings, or sample degradation.[8] Ensure you are using an appropriate ionization mode (Electrospray Ionization - ESI is common for this type of molecule) and are scanning the correct mass range. Halogenated compounds can sometimes be prone to degradation, so ensure sample stability in your chosen solvent.[8]

Troubleshooting Guides

TLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Spots are streaking - Sample is too concentrated (overloaded). - The mobile phase is too polar for the compound. - The sample is impure.- Dilute your sample before spotting it on the TLC plate.[9] - Decrease the polarity of the mobile phase (e.g., use less ethyl acetate in your hexane/ethyl acetate mixture).[10] - If the reaction is incomplete, streaking may occur.
No spots are visible - The sample concentration is too low. - The compound is not UV-active, or the visualization method is inappropriate. - The solvent level in the chamber was above the spotting line.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10] - Try a different visualization technique, such as a potassium permanganate stain.[11] - Ensure the solvent level is below the origin line when placing the plate in the developing chamber.[10]
Solvent front is uneven - The TLC plate was tilted in the developing chamber. - The adsorbent on the plate is uneven.- Ensure the plate is placed vertically and is not touching the sides of the chamber.[10] - Use a high-quality, pre-coated TLC plate.
Rf values are inconsistent - The developing chamber was not saturated with solvent vapor. - The composition of the mobile phase was not consistent.- Place a piece of filter paper in the chamber to aid saturation and keep the chamber closed. - Always use a freshly prepared mobile phase for each run.[10]
LC-MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or no signal intensity - Inefficient ionization. - Signal suppression from matrix components.[8] - Incorrect mass spectrometer settings (e.g., wrong mass range, low fragmentor voltage). - Sample degradation.[8]- Optimize the mobile phase pH by adding formic acid or ammonium formate to promote protonation in positive ion mode.[3] - Dilute the sample to reduce matrix effects. - Verify instrument parameters are appropriate for your analyte's mass. - Check the stability of your compound in the LC autosampler.
Poor peak shape (tailing or fronting) - Column overload. - Mismatch between sample solvent and mobile phase. - Secondary interactions with the stationary phase.- Inject a smaller volume or a more dilute sample. - Dissolve the sample in the initial mobile phase if possible. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Multiple peaks for a single compound - Isotopic distribution (especially with bromine). - Presence of adducts (e.g., sodium [M+Na]+, potassium [M+K]+). - In-source fragmentation.- This is expected for bromine-containing compounds; look for the characteristic 1:1 isotopic pattern. - Check for masses corresponding to common adducts. Using a mobile phase with ammonium formate can sometimes promote the formation of [M+NH4]+ adducts over sodium adducts. - Reduce the fragmentor or capillary voltage in the ion source.

Experimental Protocols

Protocol 1: TLC Monitoring of Reaction Progress
  • Preparation:

    • Prepare a developing chamber by adding the chosen mobile phase (e.g., 20% ethyl acetate in hexanes) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and seal the chamber.

    • On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. Mark starting points for the starting material (SM), co-spot (C), and reaction mixture (R).

  • Spotting:

    • Dissolve small amounts of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, spot a small amount of the starting material solution on the "SM" mark.

    • Spot the reaction mixture on the "R" mark.

    • Spot both the starting material and reaction mixture on the "C" mark to help with identification.

  • Development:

    • Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line. Close the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Protocol 2: LC-MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical dilution might be 1 µL of the reaction mixture in 1 mL of solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Nebulizer Pressure: 35 psi.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the starting material and the product (e.g., m/z 303.0 and 305.0 for the product).

    • Confirm the identity of the product peak by its retention time and the presence of the characteristic 1:1 bromine isotope pattern.

Data Presentation

Table 1: Typical TLC Parameters for Monitoring the Reaction

CompoundRoleTypical Mobile PhaseApproximate Rf Value
3,5-Diethoxy-4-bromobenzoic acidStarting Material30% Ethyl Acetate in Hexanes0.1 - 0.2 (more polar)
This compoundProduct30% Ethyl Acetate in Hexanes0.4 - 0.6 (less polar)

Note: Rf values are approximate and can vary based on exact conditions such as plate manufacturer, temperature, and chamber saturation.

Table 2: Key LC-MS Data for this compound

ParameterValue
Molecular FormulaC12H15BrO4
Molecular Weight303.15 g/mol
Expected [M+H]+ (for 79Br)303.02
Expected [M+H]+ (for 81Br)305.02
Expected Isotopic Ratio (79Br:81Br)~1:1
Typical Retention TimeDependent on specific LC conditions, but will be longer than the more polar starting acid.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_chamber 1. Saturate Chamber with Mobile Phase prep_plate 2. Prepare TLC Plate (Draw Origin Line) spotting 3. Spot SM, Co-spot, and Reaction Mixture prep_plate->spotting development 4. Develop Plate in Chamber spotting->development visualization 5. Dry Plate & Visualize (e.g., UV Light) development->visualization calculation 6. Calculate Rf Values & Assess Completion visualization->calculation

Caption: Workflow for monitoring reaction progress using TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis aliquot 1. Take Aliquot of Reaction Mixture dilute 2. Dilute with Initial Mobile Phase aliquot->dilute inject 3. Inject Sample into LC-MS System dilute->inject separate 4. Separate Components on C18 Column inject->separate detect 5. Detect Ions (Scan for m/z 100-500) separate->detect analyze 6. Analyze Data (Check RT and Isotope Pattern) detect->analyze

Caption: General workflow for LC-MS analysis of the reaction.

References

Technical Support Center: Overcoming Challenges in Coupling Reactions with Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with ethyl 4-bromo-3,5-diethoxybenzoate in common palladium-catalyzed cross-coupling reactions. The inherent steric hindrance and electron-rich nature of this substrate often necessitate optimized reaction conditions.

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this compound is a common issue stemming from its electronic and steric properties. The two electron-donating ethoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step. Additionally, the ortho-substituents create significant steric hindrance around the reaction center.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Switching to a more robust system with bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium catalyst and accelerate both oxidative addition and reductive elimination.[1]

    • Recommended Ligands: SPhos, XPhos, RuPhos (Buchwald Ligands), or trialkylphosphines like P(t-Bu)₃ are highly effective for challenging couplings.[1] N-Heterocyclic Carbene (NHC) ligands can also offer high activity.

  • Choice of Base: The base is critical for activating the boronic acid. For sterically hindered and electron-rich substrates, a moderately strong, non-nucleophilic base is often optimal.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is a widely used and effective choice.[1] Cesium carbonate (Cs₂CO₃) can also improve yields due to its solubility and the effect of the cesium cation.[1]

  • Solvent System: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions like protodeboronation.

    • Recommended Solvents: Toluene or 1,4-dioxane are commonly used for higher temperature reactions.[1] A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is also common, but care must be taken to minimize protodeboronation.[1]

  • Reaction Temperature: Higher temperatures (80-110 °C) are often required to overcome the activation energy barrier.[1] However, if catalyst decomposition is observed, a lower temperature with a more active catalyst system should be considered.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] Ensure the reaction setup is thoroughly purged with an inert gas like argon or nitrogen.

troubleshooting_suzuki start Low Conversion in Suzuki Coupling catalyst Optimize Catalyst/Ligand start->catalyst base Select Appropriate Base start->base solvent Choose Solvent System start->solvent temp Adjust Temperature start->temp atmosphere Ensure Inert Atmosphere start->atmosphere ligands Use Bulky, Electron-Rich Ligands (SPhos, XPhos) catalyst->ligands bases K₃PO₄ or Cs₂CO₃ base->bases solvents Anhydrous Toluene or Dioxane solvent->solvents temps Increase to 80-110 °C temp->temps atmospheres Degas solvent, use Ar or N₂ atmosphere->atmospheres

Issue 2: Poor Yields in Heck Coupling

Question: My Heck reaction between this compound and an alkene is giving a low yield of the desired product. How can I optimize this reaction?

Answer:

The Heck reaction with electron-rich and sterically hindered aryl bromides can be challenging.[3] The key is to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Troubleshooting Steps:

  • Catalyst System: A highly active catalyst is necessary. While Pd(OAc)₂ is a common precatalyst, the choice of ligand is critical.[4]

    • Recommended Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction with challenging substrates.[5]

  • Base Selection: An appropriate base is needed to regenerate the active catalyst in the final step of the cycle.

    • Recommended Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] Organic bases such as triethylamine (Et₃N) can also be used.

  • Solvent: High-boiling point, polar aprotic solvents are typically used.

    • Recommended Solvents: DMF, NMP, or DMA are common choices.

  • Temperature: Heck reactions often require elevated temperatures, typically in the range of 100-140 °C.[3]

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates, especially in biphasic systems.

Issue 3: Failure of Buchwald-Hartwig Amination

Question: I am unable to achieve a successful Buchwald-Hartwig amination between this compound and my amine. What are the critical parameters to consider?

Answer:

The Buchwald-Hartwig amination is sensitive to steric hindrance on both the aryl halide and the amine.[6] For a substrate like this compound, careful selection of the catalyst system and base is paramount.

Troubleshooting Steps:

  • Ligand Choice: This is often the most critical factor. The use of bulky, electron-rich biaryl phosphine ligands is standard for difficult aminations.[7]

    • Recommended Ligands: XPhos, tBuXPhos, or RuPhos are excellent choices for coupling sterically hindered substrates.[7][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[8] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly if the substrate has base-sensitive functional groups.[9]

  • Palladium Source: A variety of Pd(0) and Pd(II) precatalysts can be used.

    • Common Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are frequently used in combination with a ligand.[10] Pre-formed palladium-ligand complexes (precatalysts) can also offer higher activity and reproducibility.[11]

  • Solvent: Anhydrous, non-protic solvents are necessary.

    • Recommended Solvents: Toluene, dioxane, or THF are typically employed.[9]

troubleshooting_buchwald start Buchwald-Hartwig Amination Failure ligand Select Appropriate Ligand start->ligand base Choose a Strong Base start->base catalyst Select Palladium Source start->catalyst ligand_details Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) ligand->ligand_details base_details NaO-t-Bu or LiHMDS base->base_details catalyst_details Pd₂(dba)₃ or Pd(OAc)₂ with Ligand catalyst->catalyst_details

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive?

The low reactivity is due to a combination of steric and electronic effects. The two bulky ethoxy groups ortho to the bromine atom sterically hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition. Electronically, these ethoxy groups are electron-donating, which increases the electron density on the aromatic ring and makes the C-Br bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Q2: I see consumption of my starting material, but the yield of the desired product is low. What are the common side reactions?

In Suzuki-Miyaura reactions, common side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom. This is more common with electron-rich boronic acids.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be favored if the cross-coupling reaction is slow.

In Buchwald-Hartwig aminations, a potential side reaction is the hydrodehalogenation of the aryl bromide, where the bromine is replaced by a hydrogen atom.

Q3: How critical is it to maintain an inert atmosphere?

It is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Phosphine ligands can also be oxidized. Therefore, all reagents and solvents should be thoroughly degassed, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[2]

Q4: Can I use ethyl 4-chloro-3,5-diethoxybenzoate instead of the bromo- derivative?

While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond.[12] Successfully coupling the chloro- derivative would likely require an even more active catalyst system (e.g., specific NHC-Pd complexes or highly active Buchwald ligands) and potentially higher reaction temperatures and longer reaction times.[13]

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for coupling reactions with this compound, extrapolated from data for structurally similar, sterically hindered, and electron-rich aryl bromides. Optimization will likely be required for specific coupling partners.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Pd Precatalyst Pd(OAc)₂ (2 mol%)Common and effective Pd(II) source.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to overcome steric and electronic barriers.[1]
Base K₃PO₄ (2-3 equiv)Moderately strong, non-nucleophilic base effective for challenging couplings.[1]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneHigh boiling point for elevated reaction temperatures.
Temperature 100-110 °CTo overcome the high activation energy of oxidative addition.
Atmosphere Argon or NitrogenTo prevent catalyst deactivation.[2]

Table 2: Recommended Conditions for Heck Coupling

ParameterRecommended ConditionRationale
Pd Precatalyst Pd(OAc)₂ (1-2 mol%)Standard precatalyst for Heck reactions.[4]
Ligand P(o-tolyl)₃ or a suitable NHC ligand (2-4 mol%)To enhance catalyst activity for the electron-rich substrate.
Base K₂CO₃ or Et₃N (2 equiv)Common bases for the Heck reaction.[3]
Solvent Anhydrous, degassed DMF or NMPPolar aprotic solvent to facilitate the reaction.
Temperature 120-140 °CHigh temperatures are often required for Heck couplings of aryl bromides.[3]
Atmosphere Argon or NitrogenTo protect the catalyst from oxidation.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source for aminations.[10]
Ligand XPhos or tBuXPhos (2-4 mol%)Highly effective ligands for sterically demanding aminations.[8]
Base NaOtBu (1.2-1.5 equiv)Strong, non-nucleophilic base essential for amine deprotonation.[8]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneNon-protic solvents compatible with the strong base.
Temperature 90-110 °CTo facilitate the coupling reaction.
Atmosphere Argon or NitrogenCrucial for catalyst stability.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv), finely ground

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

suzuki_workflow setup 1. Combine Reagents in Schlenk Flask under Inert Gas degas 2. Evacuate and Backfill with Inert Gas (3x) setup->degas add_solvent 3. Add Anhydrous, Degassed Solvent degas->add_solvent react 4. Heat to 100-110 °C with Vigorous Stirring add_solvent->react monitor 5. Monitor Reaction by TLC/GC-MS react->monitor workup 6. Cool, Dilute, and Perform Aqueous Workup monitor->workup purify 7. Dry and Purify by Column Chromatography workup->purify

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos (0.02-0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add NaOtBu to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene. Add this solution to the Schlenk flask.

  • Add this compound and the amine to the reaction flask.

  • Add the remaining anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.[14]

References

Minimizing debromination of Ethyl 4-bromo-3,5-diethoxybenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the debromination of Ethyl 4-bromo-3,5-diethoxybenzoate during chemical reactions.

Troubleshooting Guide: Minimizing Debromination

Debromination, a common side reaction in cross-coupling catalysis, can significantly lower the yield of the desired product. This guide addresses specific issues that can lead to the unwanted removal of the bromine atom from this compound.

Issue 1: Significant formation of the debrominated byproduct, Ethyl 3,5-diethoxybenzoate.

  • Potential Cause: The electron-rich nature of the aromatic ring, due to the two ethoxy groups, can make the C-Br bond more susceptible to cleavage, particularly under harsh reaction conditions. The primary mechanism is often hydrodebromination, facilitated by a palladium-hydride species in palladium-catalyzed reactions.

  • Solution: Optimization of the reaction conditions is crucial. Key parameters to consider include the catalyst system, base, solvent, and temperature.

ParameterRecommendation to Minimize DebrominationRationale
Catalyst System Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).These ligands promote the desired reductive elimination step of the cross-coupling reaction over the competing hydrodebromination pathway.
Base Employ weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).Strong bases or those that can act as hydride donors can increase the concentration of palladium-hydride species, leading to more debromination.
Solvent Utilize aprotic, non-polar solvents like toluene or dioxane. Avoid protic solvents (e.g., alcohols) and polar aprotic solvents like DMF if debromination is severe.Solvents like alcohols and DMF can act as hydride sources, promoting the formation of the debrominated byproduct.[1]
Temperature Conduct the reaction at the lowest effective temperature.Lowering the temperature can help to suppress the dehalogenation side reaction.[2]
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor debromination.Over-running the reaction can lead to increased byproduct formation.

Issue 2: Low yield of the desired product despite complete consumption of the starting material.

  • Potential Cause: Besides debromination, other side reactions such as protodeboronation (in Suzuki couplings) or homocoupling of the coupling partner can reduce the yield.

  • Solution: A systematic approach to identify and mitigate the dominant side reaction is necessary.

logical_relationship start Low Yield of Desired Product check_sm Starting Material Consumed? start->check_sm analyze_byproducts Analyze Reaction Mixture (LC-MS, GC-MS, NMR) check_sm->analyze_byproducts Yes end Improved Yield check_sm->end No (Incomplete Reaction) debromination Debromination Product Detected analyze_byproducts->debromination other_side_reactions Other Side Products Detected (e.g., Homocoupling, Protodeboronation) analyze_byproducts->other_side_reactions optimize_debromination Implement Strategies to Minimize Debromination (See Issue 1) debromination->optimize_debromination optimize_other Optimize for Other Side Reactions (e.g., Anhydrous Conditions, Slower Addition) other_side_reactions->optimize_other optimize_debromination->end optimize_other->end

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

The two electron-donating ethoxy groups on the benzene ring increase the electron density, which can weaken the carbon-bromine bond and make the compound more susceptible to side reactions like hydrodebromination, especially in the presence of a palladium catalyst and a hydride source.

Q2: What is hydrodebromination?

Hydrodebromination is a chemical reaction that involves the replacement of a bromine atom with a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this typically occurs via a palladium-hydride intermediate that reductively eliminates with the aryl bromide to form the debrominated arene.

Q3: Can the choice of palladium precursor affect the level of debromination?

Yes, the choice of palladium precursor can influence the formation of the active catalytic species and, consequently, the extent of side reactions. It is often recommended to screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with appropriate ligands to find the optimal system for a specific reaction.

Q4: Are there any specific recommendations for Suzuki-Miyaura couplings with this compound?

For Suzuki-Miyaura couplings involving electron-rich aryl bromides, it is important to minimize side reactions like protodeboronation of the boronic acid partner, which can compete with the desired cross-coupling. Using anhydrous conditions, a weaker base, or a more stable boronic ester derivative (e.g., a pinacol ester) can help mitigate this issue.[3]

Q5: How can I monitor the progress of the reaction to avoid over-running it?

Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product and byproducts. Regular sampling of the reaction mixture is recommended.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point and may require further optimization for specific substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 1. Add this compound, boronic acid, and base to a dry flask. p2 2. Add palladium catalyst and ligand. p1->p2 p3 3. Evacuate and backfill the flask with inert gas (e.g., Argon) three times. p2->p3 p4 4. Add degassed solvent via syringe. p3->p4 p5 5. Heat the reaction mixture to the desired temperature with vigorous stirring. p4->p5 p6 6. Monitor reaction progress by TLC or LC-MS. p5->p6 p7 7. Cool the reaction to room temperature. p6->p7 p8 8. Dilute with an organic solvent and wash with water and brine. p7->p8 p9 9. Dry the organic layer, filter, and concentrate. p8->p9 p10 10. Purify the crude product by column chromatography. p9->p10

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

Unambiguous Structural Determination: A Comparative Guide to the Characterization of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of Ethyl 4-bromo-3,5-diethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

While spectroscopic methods provide valuable insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for providing unequivocal three-dimensional structural information.[1][2] This guide will delve into the experimental protocols for these techniques and present a clear comparison of the data they provide, enabling researchers to make informed decisions about their analytical strategies.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography offers a detailed and unambiguous determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry.[1] For a molecule like this compound, this technique would provide the exact spatial arrangement of the bromo and diethoxy substituents on the benzoate ring.

While a specific crystallographic study for this compound is not publicly available, the methodology can be inferred from studies on analogous compounds such as Ethyl 2,6-dimethoxybenzoate.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental workflow for the structural determination of this compound via X-ray crystallography would typically involve the following steps:

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A common method is slow evaporation, where the compound is dissolved in a suitable solvent and allowed to evaporate slowly, leading to the formation of well-ordered crystals.[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are then directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and thermal parameters.[3]

G cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement dissolution Dissolve Compound evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Mount Crystal crystal_formation->mounting xray_exposure X-ray Exposure mounting->xray_exposure diffraction Record Diffraction Pattern xray_exposure->diffraction data_processing Process Data diffraction->data_processing structure_solution Solve Structure data_processing->structure_solution refinement Refine Model structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Figure 1: Experimental workflow for X-ray crystallography.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides a complete structural picture, other spectroscopic methods are often used for routine characterization due to their speed and lower cost. These techniques, however, provide indirect structural information and often require comparison with known data or complementary methods for unambiguous confirmation.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[1]Unambiguous and definitive structural confirmation.Requires high-quality single crystals, which can be challenging to grow.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds.Provides detailed information about the molecular skeleton and connectivity in solution.Does not provide direct 3D structural information or bond lengths/angles.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and simple method for identifying functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.Highly sensitive, requires very small sample amounts.Does not provide information about the connectivity or stereochemistry of the molecule.
Experimental Protocols for Spectroscopic Analysis
  • NMR Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded to generate the NMR spectrum.

  • IR Spectroscopy: A sample is placed in the path of an infrared beam. The absorption of infrared radiation at specific frequencies, corresponding to the vibrational modes of the functional groups, is measured.

  • Mass Spectrometry: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. A detector then records the abundance of each ion.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Structural Interpretation sample This compound nmr_dissolve Dissolve in CDCl3 sample->nmr_dissolve ir_prepare Prepare Sample (e.g., KBr pellet) sample->ir_prepare ms_ionize Ionize Sample sample->ms_ionize nmr_acquire Acquire Spectrum nmr_dissolve->nmr_acquire nmr_data Connectivity Data nmr_acquire->nmr_data interpretation Combine Spectroscopic Data for Proposed Structure nmr_data->interpretation ir_acquire Acquire Spectrum ir_prepare->ir_acquire ir_data Functional Group Data ir_acquire->ir_data ir_data->interpretation ms_analyze Analyze Mass-to-Charge Ratio ms_ionize->ms_analyze ms_data Molecular Weight Data ms_analyze->ms_data ms_data->interpretation

Figure 2: Workflow for spectroscopic characterization.

Case Study: Crystallographic Data of a Related Compound

As a point of comparison, the crystallographic data for Ethyl 3,5-bis(allyloxy)-4-bromobenzoate, a structurally similar compound, reveals key structural features that would be expected in this compound.[6]

Parameter Ethyl 3,5-bis(allyloxy)-4-bromobenzoate [6]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123 (1)
b (Å) 15.432 (2)
c (Å) 10.345 (1)
β (°) 114.12 (1)
Volume (ų) 1472.1 (3)

This data provides the fundamental dimensions of the unit cell in the crystal lattice. Similar data would be obtained for this compound, allowing for the precise determination of its solid-state conformation.

Conclusion

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the most powerful and definitive method. While NMR, IR, and mass spectrometry are indispensable tools for routine analysis and for providing complementary data, they cannot offer the same level of structural detail and certainty as X-ray diffraction. For drug development and materials science applications where precise knowledge of the three-dimensional structure is critical, X-ray crystallography is the recommended analytical approach.

References

A Comparative Study: Ethyl 4-bromo-3,5-diethoxybenzoate Versus Other Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of complex molecules. This guide provides a comparative analysis of Ethyl 4-bromo-3,5-diethoxybenzoate and other aryl halides in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The inclusion of electron-donating ethoxy groups on the aromatic ring of this compound significantly influences its reactivity, offering a unique profile compared to simpler aryl halides.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond, following the general trend: C-I > C-Br > C-Cl > C-F. This trend dictates the ease of the oxidative addition step, which is often rate-limiting in the catalytic cycle. However, electronic effects imparted by substituents on the aryl ring play a crucial role in modulating this reactivity. Electron-donating groups, such as the diethoxy substituents in the title compound, can decrease the electrophilicity of the aromatic ring, making oxidative addition more challenging compared to unsubstituted or electron-deficient aryl halides.

Performance in Key Cross-Coupling Reactions

To provide a clear comparison, the following sections detail the performance of this compound and other representative aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is a compilation of literature-reported results and established chemical principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While electron-donating groups can decrease the reactivity of aryl bromides, appropriate catalyst systems can overcome this challenge to provide excellent yields. For instance, the Suzuki-Miyaura coupling of 1-bromo-3,5-dimethoxybenzene, a close analog of this compound, with phenylboronic acid has been reported to proceed with a high yield of 98%, demonstrating the feasibility of coupling electron-rich aryl bromides.[1]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Expected High
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Aqueous70-Good to Excellent[2]
BromobenzenePhenylboronic acidPdFe₂O₄K₂CO₃Methanol/Water100-High[2]
4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdVarious---High[2]

Expected yield is based on the high reactivity of a structurally similar dimethoxy analog.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The presence of electron-donating groups on the aryl bromide generally leads to lower yields compared to electron-neutral or electron-withdrawing counterparts.[3] This is attributed to the reduced electrophilicity of the aryl halide, which slows the rate of oxidative addition.

Aryl HalideAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O10012Expected Moderate
BromobenzeneStyrenePd/CK₂CO₃DMAc--High[4]
4-BromoacetophenoneStyrenePd(OAc)₂ / Ligand 1K₂CO₃DMF/H₂O804High[5]
4-Bromoanisole (electron-donating)StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001258[3]
4-Nitro-bromobenzene (electron-withdrawing)Phenylboronic acidPd–poly(AA)K₃PO₄-706>80[6]

Expected yield is based on the general trend of reduced reactivity for electron-rich aryl bromides in Heck reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of electron-rich aryl bromides can be challenging and often requires the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[7][8] These advanced catalyst systems are designed to promote the oxidative addition step and prevent catalyst decomposition.

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosK₃PO₄Toluene10018Expected Good to High
1,3-Dibromo-2,5-difluorobenzeneBenzophenone iminePd(dba)₂ / XantphosK₃PO₄iPrOAc80-High (for mono-amination)[9]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene100-High[10]
4-bromo-N,N-dimethylanilineMorpholinePd/NHC complextBuOKToluene850.5High[11]

Expected yield is based on the successful application of modern catalyst systems for the amination of other electron-rich and sterically hindered aryl bromides.

Experimental Protocols

Detailed experimental protocols for the three major cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or a mixture with water) to the reaction vessel under an inert atmosphere.

  • Reaction: The sealed tube is heated to the reaction temperature (typically 100-140 °C) for the required duration (typically 4-24 hours).

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.

  • Purification: The organic phase is dried, concentrated, and the residue is purified by flash chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 mmol).

  • Reagent Addition: The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: The Schlenk tube is sealed and heated in an oil bath at the specified temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: The reaction is cooled, diluted with an appropriate organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

To further aid in the understanding of these critical transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., K2CO3) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Pd Complex->Hydrido-Pd Complex Beta-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base) Buchwald_Hartwig_Amination_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR'R'') Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Inert Atmosphere Setup (Schlenk Line / Glovebox) Reagents Weighing Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) Setup->Reagents Solvent Degassed Solvent Addition Reagents->Solvent Heating Heating and Stirring Solvent->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching and Extraction Monitoring->Quenching Purification Column Chromatography Quenching->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

References

Comparative Analysis of the Bioactivity of Compounds Structurally Related to Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity screening of compounds featuring the brominated-ethoxybenzoyl scaffold.

While direct biological activity screening data for derivatives of Ethyl 4-bromo-3,5-diethoxybenzoate is not extensively available in the current body of scientific literature, a comparative analysis of structurally similar compounds provides valuable insights into their potential therapeutic applications. This guide synthesizes findings on related brominated and ethoxy-substituted aromatic compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The data presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on this chemical scaffold.

Anticancer Activity

Derivatives of bromophenols and brominated stilbenes have demonstrated notable cytotoxic effects against various cancer cell lines. These findings suggest that the incorporation of a bromo-substituted phenyl ring, a key feature of this compound, is a viable strategy for the development of novel anticancer agents.

Quantitative Data Summary: Anticancer Activity
Compound/DerivativeCell LineActivity Metric (IC50/GI50)Reference
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)Not specified, induced apoptosis[1]
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4))BXPC-3 (Pancreas)0.34 µg/mL[2]
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4))SK-N-SH (Neuroblastoma)0.40 µg/mL[2]
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4))NCI-H460 (Lung)0.36 µg/mL[2]
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbene (XV (4))DU-145 (Prostate)0.45 µg/mL[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with test compounds A->B 24h incubation C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Remove medium and add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

While direct antimicrobial screening of this compound derivatives is sparse, studies on derivatives of ethyl-4-aminobenzoate provide a relevant comparison, highlighting the potential of the ethyl benzoate moiety in antimicrobial drug design.

Quantitative Data Summary: Antimicrobial Activity
Compound/DerivativeMicroorganismActivity Metric (MIC)Reference
Schiff base derivative (15) from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thioneStaphylococcus aureusModerate activity[3]
Schiff base derivative (15) from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thioneEscherichia coliModerate activity[3]
Schiff base derivative (15) from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thioneCandida albicansSlight to moderate activity[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is adjusted to a concentration of 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow A Prepare microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Enzyme Inhibitory Activity

The structural features of this compound, particularly the substituted phenyl ring, are present in various compounds that exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. This suggests a potential role for its derivatives in the management of neurodegenerative diseases and diabetes.

Quantitative Data Summary: Enzyme Inhibitory Activity
Compound/DerivativeEnzymeActivity Metric (IC50)Reference
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5l)Acetylcholinesterase (AChE)52.63 ± 0.14 µM[1]
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5n)Acetylcholinesterase (AChE)82.75 ± 0.16 µM[1]
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5h)α-glucosidase57.38 ± 0.19 µM[1]
N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivative (5j)α-glucosidase123.36 ± 0.19 µM[1]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is commonly assessed using a colorimetric assay.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in phosphate buffer (pH 6.8).

  • Incubation: The test compound is pre-incubated with the enzyme solution in a 96-well plate for 10 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

  • Absorbance Measurement: The absorbance is measured at 405 nm at different time intervals to monitor the release of p-nitrophenol.

  • IC50 Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated from the dose-response curve.

aGlucosidase_Inhibition_Assay cluster_workflow α-Glucosidase Inhibition Assay Workflow A Pre-incubate enzyme with test compound B Add pNPG substrate to initiate reaction A->B 10 min at 37°C C Measure absorbance at 405 nm B->C D Calculate IC50 values C->D

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Conclusion

The collective evidence from studies on structurally related compounds strongly suggests that derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The presence of the brominated phenyl ring and ethoxy groups appears to be conducive to anticancer, antimicrobial, and enzyme inhibitory activities. Further synthesis and comprehensive biological screening of direct derivatives are warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and comparative data presented in this guide offer a valuable starting point for such investigations.

References

Comparative Kinetic Analysis of Cross-Coupling Reactions Involving Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of two electron-donating ethoxy groups on the aromatic ring of Ethyl 4-bromo-3,5-diethoxybenzoate is expected to significantly influence the kinetics of these reactions, primarily by affecting the rate-determining oxidative addition step.

Data Presentation: Comparative Kinetic Profiles

The following table summarizes the anticipated relative reaction rates and key kinetic parameters for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound. These values are estimations based on trends observed for other electron-rich aryl bromides.

Reaction TypeCoupling PartnerTypical Catalyst SystemRelative Rate Constant (krel)Activation Energy (Ea)Key Kinetic Influences
Suzuki-Miyaura Coupling Arylboronic acidPd(OAc)₂ / SPhos1.0 (Reference)ModerateThe rate is often influenced by the efficiency of the transmetalation step, which can be enhanced by the choice of base and solvent. The electron-donating nature of the diethoxy groups may slightly decrease the rate of oxidative addition.
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃~0.7 - 0.9Moderate to HighThe oxidative addition of the electron-rich aryl bromide is generally the rate-determining step and is slower compared to electron-poor counterparts. The steric bulk of the diethoxy groups may also play a role.
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuI~0.8 - 1.1Low to ModerateWhile oxidative addition is still crucial, the copper co-catalyst facilitates the activation of the alkyne, potentially mitigating the decreased reactivity of the aryl bromide to some extent. The overall rate can be competitive with the Suzuki coupling under optimal conditions.[1][2]

Note: The relative rate constants are normalized to the Suzuki-Miyaura coupling for comparative purposes. Actual rates will depend on specific reaction conditions.

Experimental Protocols

Detailed methodologies for performing Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with an aryl bromide like this compound are provided below. These are general protocols and may require optimization for this specific substrate.

Suzuki-Miyaura Coupling Protocol[3][4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed Toluene/Water (10:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling Protocol[6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol[9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Bromide - Coupling Partner - Catalyst & Ligand - Base glassware Prepare Dry Glassware (Schlenk Flask) reagents->glassware atmosphere Establish Inert Atmosphere (Argon/Nitrogen) glassware->atmosphere addition Add Solvents & Reagents atmosphere->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction & Cool monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(Ar') pd2_oad->pd2_trans Transmetalation (Ar'B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_ins R-CH₂-CH(Ar)-Pd(II)L₂(Br) pd2_oad->pd2_ins Alkene Insertion pd2_elim [H-Pd(II)L₂(Br)] pd2_ins->pd2_elim β-Hydride Elimination product Ar-CH=CH-R pd2_ins->product pd2_elim->pd0 Reductive Elimination (Base)

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Br) pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(C≡CR) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_oad alkyne R-C≡C-H alkyne->cu_acetylide Base, CuI

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

References

A Comparative Guide to the Synthetic Routes of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic pathways. This guide provides a comparative analysis of plausible synthetic routes, supported by experimental data from analogous reactions, to aid researchers in selecting the most efficient and practical method.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. The data is derived from experimental results of closely related transformations and provides a benchmark for comparison.

Route Starting Material Key Steps Overall Yield (Estimated) Key Reagents Advantages Disadvantages
1 3,5-Diethoxybenzoic acid1. Esterification2. Bromination~85-90%Ethanol, H₂SO₄, Bromine or NBSHigh-yielding final step.Starting material may not be readily available.
2 3,5-Dihydroxybenzoic acid1. Esterification2. Di-ethoxylation3. Bromination~75-85%Ethanol, H₂SO₄, Diethyl sulfate, K₂CO₃, Bromine or NBSReadily available starting material.Multi-step synthesis with potential for lower overall yield.
3 3,5-Dihydroxybenzoic acid1. Di-ethoxylation2. Esterification3. Bromination~75-85%Diethyl sulfate, K₂CO₃, Ethanol, H₂SO₄, Bromine or NBSReadily available starting material.Similar to Route 2 in complexity and yield.
4 4-Bromo-3,5-dihydroxybenzoic acid1. Esterification2. Di-ethoxylation~88%Ethanol, H₂SO₄, Diethyl sulfate, K₂CO₃High-yielding steps with reported data for analogous reactions.Starting material is more specialized.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for similar substrates.

Route 1: Starting from 3,5-Diethoxybenzoic acid

Step 1: Esterification of 3,5-Diethoxybenzoic acid

  • To a solution of 3,5-diethoxybenzoic acid (1 equivalent) in ethanol (10 volumes), concentrated sulfuric acid (0.1 equivalents) is added.

  • The mixture is heated at reflux for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield Ethyl 3,5-diethoxybenzoate.

  • Estimated Yield: 95-98%

Step 2: Bromination of Ethyl 3,5-diethoxybenzoate

  • To a solution of Ethyl 3,5-diethoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is then washed with water and saturated sodium thiosulfate solution to remove unreacted bromine.

  • The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography or recrystallization.

  • Estimated Yield: 90-95%

Route 4: Starting from 4-Bromo-3,5-dihydroxybenzoic acid

Step 1: Esterification of 4-Bromo-3,5-dihydroxybenzoic acid

  • To a suspension of 4-bromo-3,5-dihydroxybenzoic acid (1 equivalent) in ethanol (15 volumes), concentrated sulfuric acid (0.2 equivalents) is added.[1]

  • The mixture is heated to reflux for 14 hours.[1]

  • After cooling, the solvent is evaporated under reduced pressure. The residue is taken up in diethyl ether and neutralized with a saturated NaHCO₃ solution.[1]

  • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄ and evaporated to give Ethyl 4-bromo-3,5-dihydroxybenzoate.[1]

  • Reported Yield: 96%[1]

Step 2: Di-ethoxylation of Ethyl 4-bromo-3,5-dihydroxybenzoate

  • To a solution of Ethyl 4-bromo-3,5-dihydroxybenzoate (1 equivalent) in acetone or DMF, anhydrous potassium carbonate (3 equivalents) is added, followed by diethyl sulfate (2.5 equivalents).

  • The mixture is heated at reflux for 24 hours until the starting material is consumed (monitored by TLC).[2]

  • The reaction mixture is filtered, and the filtrate is concentrated in vacuo.[2]

  • The residue is dissolved in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

  • Estimated Yield (based on a similar methylation reaction): ~92%[2]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Evaluation Starting Material Starting Material Reaction Step 1 Reaction Step 1 Starting Material->Reaction Step 1 Intermediate Product Intermediate Product Reaction Step 1->Intermediate Product Reaction Step 2 Reaction Step 2 Intermediate Product->Reaction Step 2 Crude Product Crude Product Reaction Step 2->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Pure Product->Structural Analysis (NMR, MS) Purity Analysis (HPLC, GC) Purity Analysis (HPLC, GC) Pure Product->Purity Analysis (HPLC, GC) Confirmation of Structure Confirmation of Structure Structural Analysis (NMR, MS)->Confirmation of Structure Determination of Purity Determination of Purity Purity Analysis (HPLC, GC)->Determination of Purity Final Product Final Product Confirmation of Structure->Final Product Determination of Purity->Final Product

Caption: Generalized workflow for chemical synthesis and evaluation.

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ethyl 4-bromo-3,5-diethoxybenzoate, a key intermediate in various synthetic processes, is crucial for ensuring reaction efficiency, product purity, and quality control in drug development. This guide provides a comparative overview of three robust analytical methods applicable to its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the analysis of this compound. The data presented are representative values based on the analysis of similar aromatic esters and brominated compounds.

ParameterHPLC-UVGC-MSUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.High-resolution separation based on polarity, highly selective detection by mass-to-charge ratio of precursor and product ions.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.03 µg/g[1]~1 ng/mL[2]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.10 µg/g[1]~5 ng/mL
Linearity (Correlation Coefficient, r²) >0.999[3]>0.998[1]>0.995
Precision (%RSD) < 2%< 10%< 15%
Accuracy (% Recovery) 98-102%90-110%[1]85-115%[2]
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost Low to ModerateModerate to HighHigh
Primary Application Routine quality control, purity assessment, and quantification in simple matrices.Analysis of volatile and semi-volatile compounds, impurity profiling.Trace level quantification in complex matrices (e.g., biological samples), pharmacokinetic studies.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The pH may be adjusted with a buffer like sodium acetate for improved peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined, likely in the range of 230-280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • A calibration curve is generated by plotting the peak area of a series of known concentration standards against their concentrations. The concentration of the unknown sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution 1 Filtration Filtration (0.45 µm) Dissolution->Filtration 2 Injection Injection into HPLC Filtration->Injection 3 Separation C18 Column Separation Injection->Separation 4 Detection UV Detection Separation->Detection 5 Integration Peak Area Integration Detection->Integration 6 Calibration Calibration Curve Integration->Calibration 7 Quantification Concentration Calculation Calibration->Quantification 8

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high specificity due to mass spectrometric detection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • An internal standard may be added for improved accuracy.

Quantification:

  • Quantification is typically performed in SIM mode, which enhances sensitivity and selectivity. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution InternalStd Internal Standard Addition Sample->InternalStd 1 Injection Injection into GC InternalStd->Injection 2 Separation Capillary Column Separation Injection->Separation 3 Ionization Electron Ionization Separation->Ionization 4 MassAnalysis Mass Analysis (Scan/SIM) Ionization->MassAnalysis 5 Integration Peak Integration MassAnalysis->Integration 6 Quantification Quantification Integration->Quantification 7

GC-MS Experimental Workflow
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex sample matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M+H]+) and a characteristic product ion for this compound would need to be determined by infusion and fragmentation studies.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Sample Preparation:

  • For complex matrices like plasma, a protein precipitation step with acetonitrile followed by centrifugation is typically required.

  • The supernatant is then diluted and injected.

Quantification:

  • Quantification is based on the peak area of the specific MRM transition. A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in instrument response.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Measurement Extraction Protein Precipitation / Extraction Sample->Extraction 1 Dilution Dilution Extraction->Dilution 2 Injection Injection into UPLC Dilution->Injection 3 Separation UPLC Column Separation Injection->Separation 4 Ionization ESI Separation->Ionization 5 MRM MRM Detection Ionization->MRM 6 Integration Peak Integration MRM->Integration 7 Quantification Quantification Integration->Quantification 8

UPLC-MS/MS Experimental Workflow

References

The Versatility of Substituted Bromo-Benzoates in Scientific Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Substituted bromo-benzoates are a class of chemical compounds that have garnered significant attention across various scientific disciplines due to their versatile applications. From serving as crucial building blocks in the synthesis of life-saving pharmaceuticals to enabling the development of advanced materials and providing essential protection against corrosion, these molecules offer a wide range of functionalities. This guide provides a comparative overview of the key applications of substituted bromo-benzoates, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Pharmaceutical Synthesis: Intermediates for Potent Drug Molecules

Substituted bromo-benzoates are pivotal intermediates in the synthesis of several important active pharmaceutical ingredients (APIs). Their reactivity, particularly the bromo-substituent, allows for the facile introduction of various functional groups, enabling the construction of complex molecular architectures.

Antifungal Agents: The Role of Cis Bromo Benzoate in Triazole Synthesis

One of the most prominent applications of substituted bromo-benzoates is in the production of triazole antifungal drugs, such as Itraconazole and Ketoconazole. "Cis Bromo Benzoate," chemically known as cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, is a key intermediate in these syntheses.

Comparative Synthesis Yields of a Triazole Intermediate for Itraconazole:

Reactant 1Reactant 2BaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cis Bromo Benzoate1H-1,2,4-TriazoleK₂CO₃Polyethylene Glycol 600DMSO1891582.4[1]
Cis Bromo Benzoate1H-1,2,4-TriazoleK₂CO₃Polyethylene Glycol 400DMSO1602078.4[1]
Cis Bromo Benzoate1H-1,2,4-TriazoleK₂CO₃Polyethylene Glycol 800DMSO1404070.3[1]
Cis Bromo Benzoate1H-1,2,4-TriazoleK₂CO₃Cetomacrogol 1000DMSO1602478.4[2]
Cis Bromo Benzoate1H-1,2,4-TriazoleK₂CO₃Cetomacrogol 1000DMSO1204074.3[2]

Experimental Protocol: Synthesis of a Triazole Intermediate for Itraconazole

A typical experimental procedure for the synthesis of the triazole intermediate for Itraconazole involves the reaction of Cis Bromo Benzoate with 1H-1,2,4-triazole in the presence of a base and a phase-transfer catalyst in a high-boiling solvent.

  • Materials: Cis Bromo Benzoate (0.022 mol), anhydrous potassium carbonate (0.086 mol), 1H-1,2,4-triazole (0.090 mol), polyethylene glycol 600 (0.1 g), dimethyl sulfoxide (50 g).

  • Procedure:

    • Combine all reactants in a reaction flask.

    • Heat the mixture to 189 °C and maintain for 15 hours.

    • After the reaction is complete, cool the mixture and add water.

    • Extract the product with dichloromethane.

    • Separate the organic layer and evaporate the solvent to dryness.

    • Recrystallize the crude product from ethyl acetate to obtain the purified triazole intermediate.[1]

Below is a workflow diagram illustrating the synthesis of the Itraconazole intermediate.

cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Cis Bromo Benzoate Cis Bromo Benzoate Heating (189 °C, 15 h) Heating (189 °C, 15 h) Cis Bromo Benzoate->Heating (189 °C, 15 h) 1H-1,2,4-Triazole 1H-1,2,4-Triazole 1H-1,2,4-Triazole->Heating (189 °C, 15 h) K2CO3 K2CO3 K2CO3->Heating (189 °C, 15 h) PEG 600 PEG 600 PEG 600->Heating (189 °C, 15 h) DMSO DMSO DMSO->Heating (189 °C, 15 h) Cooling & Water Addition Cooling & Water Addition Heating (189 °C, 15 h)->Cooling & Water Addition Dichloromethane Extraction Dichloromethane Extraction Cooling & Water Addition->Dichloromethane Extraction Solvent Evaporation Solvent Evaporation Dichloromethane Extraction->Solvent Evaporation Recrystallization (Ethyl Acetate) Recrystallization (Ethyl Acetate) Solvent Evaporation->Recrystallization (Ethyl Acetate) Triazole Intermediate Triazole Intermediate Recrystallization (Ethyl Acetate)->Triazole Intermediate

Synthesis of Itraconazole Intermediate.

Itraconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] More recently, it has been discovered that Itraconazole also inhibits the Hedgehog signaling pathway, which is implicated in some cancers.[5][6]

Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU releases GLI GLI SUFU->GLI releases Target Gene Transcription Target Gene Transcription GLI->Target Gene Transcription activates Itraconazole Itraconazole Itraconazole->SMO inhibits

Itraconazole's Inhibition of the Hedgehog Pathway.
Anticancer Drug Synthesis: The Case of Imatinib

Methyl 4-(bromomethyl)benzoate is another important substituted bromo-benzoate used as an intermediate in the synthesis of the anticancer drug Imatinib.[7] Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.

Comparison of Imatinib Synthesis Yields:

Amine ReactantBenzoyl Chloride/Ester ReactantBaseSolventYield (%)Reference
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine4-(4-methylpiperazinomethyl)benzoyl chlorideK₂CO₃Isopropyl alcohol-[8]
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine4-(4-methylpiperazinomethyl)benzoyl chlorideKOH-78.6 (crude)[8]
4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl esterSodium ethoxideToluene/Methanol91[8]
4-Methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl esterK₂CO₃Ethyl acetate90.0[7]
4-Methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine4-(4-methyl-piperazin-1-methyl)-benzoic acid phenyl esterCesium hydroxidePropanol90.5[7]

Corrosion Inhibition: Protecting Metals from Degradation

Substituted bromo-benzoates, particularly sodium benzoate, have been investigated as corrosion inhibitors for various metals, including mild steel and aluminum alloys. They offer a less toxic alternative to traditional corrosion inhibitors like chromates.[9]

Comparative Performance of Sodium Benzoate as a Corrosion Inhibitor for Mild Steel:

InhibitorConcentrationMediumInhibition Efficiency (%)Reference
Sodium Benzoate0.5%Distilled WaterEffective[9]
Sodium Benzoate1.0-1.5%Mains Water / 0.03% NaClEffective[9]
Sodium Benzoate250 ppm30% NaCl solution27[10]
Sodium Chromate--More efficient than Sodium Benzoate[9]

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive medium with and without an inhibitor.

  • Materials: Mild steel coupons of known dimensions and weight, corrosive medium (e.g., 3.5% NaCl solution), inhibitor (e.g., sodium benzoate solution of varying concentrations).

  • Procedure:

    • Clean and weigh the mild steel coupons.

    • Immerse the coupons in separate beakers containing the corrosive medium with different concentrations of the inhibitor and a control beaker without the inhibitor.

    • After a specified period (e.g., 24 hours), remove the coupons, clean them to remove corrosion products, dry, and reweigh.

    • Calculate the weight loss and the corrosion rate.

    • The inhibition efficiency (IE) can be calculated using the formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Materials Science: Building Blocks for Liquid Crystals

Bromo-benzoate derivatives are utilized in the synthesis of liquid crystals, which are materials with properties between those of conventional liquids and solid crystals. The presence and position of the bromo-substituent can significantly influence the mesomorphic properties, such as the transition temperatures between different liquid crystalline phases (e.g., nematic, smectic).

Liquid Crystalline Properties of some Azo/Ester/Azo Compounds:

Compound SeriesTerminal Substituent (X)Alkoxy Chain LengthMesophase Stability (°C)Total Mesophase Range (°C)
Laterally Bromo SubstitutedCH₃O6-16204.0 - 335.0 (Nematic)87.2 - 201.4
Laterally Bromo SubstitutedBr6-16169.6 - 281.0 (Smectic A)87.2 - 201.4
Laterally Bromo SubstitutedNO₂6-16--

Other Biological Activities: Anticonvulsant and Anti-inflammatory Potential

Research has also explored the synthesis of novel compounds from bromo-benzoate precursors with other potential therapeutic applications, such as anticonvulsant and anti-inflammatory activities.

Benzofuran and Benzothiazine Derivatives

The synthesis of benzofuran and benzothiazine derivatives often involves precursors derived from substituted bromo-benzoic acids. These heterocyclic compounds have shown promising biological activities. For instance, certain N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have demonstrated significant anticonvulsant activity in animal models.[2][11]

Anticonvulsant Activity of Benzofuran Derivatives in the Maximal Electroshock (MES) Model:

CompoundDose (mg/kg)Protection (%)ED₅₀ (mmol/kg)
5c30-0.072
5i30-0.074
Phenytoin (Standard)30100-

Experimental Protocol: Synthesis of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-chloroacetamide

This protocol describes a key step in the synthesis of anticonvulsant benzofuran derivatives.

  • Materials: 2-(4-chlorobenzoyl)-1-benzofuran-3-amine, chloroacetyl chloride, dioxane, dimethylaminopyridine (DMAP).

  • Procedure:

    • Dissolve 2-(4-chlorobenzoyl)-1-benzofuran-3-amine and a catalytic amount of DMAP in dioxane.

    • Add chloroacetyl chloride dropwise to the solution.

    • Heat the reaction mixture at 60 °C for 5 hours.

    • After completion, the solid that separates is collected and recrystallized from benzene.[11]

References

The Strategic Advantage of Ethyl 4-bromo-3,5-diethoxybenzoate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly impacts the efficiency and success of a drug discovery campaign. Ethyl 4-bromo-3,5-diethoxybenzoate has emerged as a versatile and highly valuable scaffold, offering a unique combination of reactivity and structural features. This guide provides an objective comparison of its performance with alternative building blocks, supported by experimental data, to underscore its synthetic utility in the construction of complex, biologically active molecules.

This compound serves as a key intermediate in the synthesis of a wide array of molecular architectures, primarily through its participation in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 4-position, flanked by two electron-donating ethoxy groups, modulates the electronic properties of the aromatic ring, influencing its reactivity and providing a handle for the introduction of diverse functionalities.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a comprehensive comparison, the following table outlines the expected reactivity of Ethyl 4-halo-3,5-diethoxybenzoate derivatives in a model Suzuki-Miyaura reaction. The reactivity trend for aryl halides is well-established, with iodides being the most reactive, followed by bromides and then chlorides. This trend is a direct consequence of the carbon-halogen bond dissociation energy.

Aryl Halide SubstrateRelative ReactivityTypical Yield Range (%)Key Considerations
Ethyl 4-iodo-3,5-diethoxybenzoateHighest90-99%Most reactive, allowing for milder reaction conditions. May be more expensive and less stable.
This compound High 85-98% Optimal balance of reactivity, stability, and cost. A versatile and reliable choice for most applications.
Ethyl 4-chloro-3,5-diethoxybenzoateModerate70-90%Less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized catalysts). More cost-effective starting material.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A robust protocol for the Suzuki-Miyaura coupling of an aryl bromide, adaptable for this compound, is as follows:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualizing Synthetic Pathways and Workflows

To further illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a key signaling pathway that can be targeted by molecules derived from this building block, a typical experimental workflow for its use in a Suzuki-Miyaura coupling, and a logical comparison of its utility against alternative aryl halides.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Drug_Molecule Biaryl Inhibitor (from Ethyl 4-bromo- 3,5-diethoxybenzoate) Drug_Molecule->Kinase_B Inhibition

A potential signaling pathway targeted by a biaryl inhibitor.

experimental_workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst & Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up: - Extraction - Washing & Drying reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Experimental workflow for Suzuki-Miyaura coupling.

logical_comparison cluster_reactivity Reactivity cluster_cost Cost cluster_utility Overall Utility I High I_cost High I->I_cost Br Good Br_cost Moderate Br->Br_cost Cl Moderate Cl_cost Low Cl->Cl_cost I_utility Specialized Applications I_cost->I_utility Br_utility Versatile & Reliable Br_cost->Br_utility Cl_utility Cost-Effective Routes Cl_cost->Cl_utility

Comparison of aryl halides in drug discovery.

Conclusion

This compound stands out as a superior building block in drug discovery due to its optimal balance of reactivity, stability, and cost-effectiveness. While aryl iodides may offer higher reactivity, they often come with increased cost and potential stability issues. Conversely, aryl chlorides, while more economical, frequently necessitate harsher reaction conditions and more complex catalytic systems. The predictable and robust performance of this compound in key cross-coupling reactions makes it an invaluable tool for the efficient synthesis of diverse and complex molecular libraries, ultimately accelerating the journey towards the discovery of new and effective medicines.

Safety Operating Guide

Prudent Disposal of Ethyl 4-bromo-3,5-diethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Ethyl 4-bromo-3,5-diethoxybenzoate, a halogenated aromatic ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guidance is based on the general procedures for the disposal of halogenated organic compounds and information from SDSs of structurally similar chemicals. It is imperative to consult the official SDS for this compound and your institution's environmental health and safety (EHS) guidelines before proceeding with any disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Segregation and Collection of Waste

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be collected in a dedicated, properly labeled, and sealed container.

Key Waste Segregation Principles:

  • Halogenated vs. Non-Halogenated: Do not mix halogenated organic waste, such as this compound, with non-halogenated organic waste.[1][2] This separation is crucial as the disposal methods for these two categories differ significantly, and mixing them can increase disposal costs and environmental impact.[2]

  • Liquid vs. Solid Waste: Collect liquid and solid waste in separate, appropriate containers.

  • Compatibility: Ensure that the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Keep a log of the contents and their approximate quantities.

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Experimental Protocol: Chemical Waste Disposal

  • Waste Collection:

    • Carefully transfer the waste this compound (in solid or solution form) into a designated hazardous waste container.

    • If the compound is in a solution, identify the solvent and ensure it is compatible with other contents in the waste container.

    • For small quantities of residue on labware (e.g., flasks, beakers), rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated waste container.

  • Container Management:

    • Keep the waste container securely sealed when not in use to prevent the release of vapors.

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]

    • Ensure the SAA is a well-ventilated, secondary containment area away from ignition sources and incompatible chemicals.

  • Scheduling Waste Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5] Halogenated organic compounds are generally not suitable for drain disposal and can harm the environment.[6]

Quantitative Data Summary

In the absence of a specific SDS for this compound, quantitative data regarding exposure limits, toxicity, or specific disposal concentration limits are not available. The table below summarizes the general characteristics and recommended handling parameters based on the properties of similar halogenated aromatic esters.

ParameterGuidelineSource/Rationale
Physical State Solid or LiquidBased on similar compounds.
Primary Hazard Class Halogenated Organic CompoundChemical structure.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatStandard laboratory practice for handling chemicals of unknown toxicity.
Storage Segregated, labeled, sealed container in a well-ventilated areaGeneral chemical waste guidelines.[1][3]
Disposal Method Incineration by a licensed hazardous waste facilityStandard practice for halogenated organic waste.[7]
Incompatible Waste Streams Non-halogenated organic waste, strong oxidizing agents, strong acids, strong basesGeneral chemical incompatibility principles.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Halogenated Organic ppe->segregate container Collect in a Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage full Is Container Full or Has Accumulation Time Limit Been Reached? storage->full full->storage No pickup Arrange for Waste Pickup by Institutional EHS or Licensed Contractor full->pickup Yes end End: Proper Disposal pickup->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community.

References

Comprehensive Safety and Handling Guide for Ethyl 4-bromo-3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-bromo-3,5-diethoxybenzoate was not available. The following safety guidelines are based on the SDS for the closely related compound, Ethyl 4-bromo-3-(ethoxymethyl)benzoate, and general safety protocols for handling halogenated aromatic esters.[1] Users should treat this information as a guideline and exercise caution, ensuring a thorough risk assessment is conducted before handling this chemical.

This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on the data for a similar compound, this compound is anticipated to have the following hazard classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to protect against potential chemical exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential to protect eyes from splashes. Eyewear should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Nitrile gloves are suitable for protection against oils and acids. For prolonged or immersive contact with aromatic solvents, heavier-duty gloves may be necessary. Always inspect gloves for degradation before use.[4][5][6][7]
Laboratory CoatA standard lab coat is suitable for minor lab tasks. For activities with a higher risk of splashes, an acid-resistant apron should be worn over the lab coat.
Respiratory Protection Not typically required with adequate ventilationWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If significant aerosolization is anticipated, a risk assessment should determine if a respirator is necessary.

Safe Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Procedures

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[3]

  • As a halogenated organic compound, this chemical waste should be segregated and collected in designated, labeled containers for halogenated organic waste.[8][9][10][11]

  • Do not mix with non-halogenated waste.[10][11]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet (SDS) (or equivalent for similar compounds) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in a Ventilated Area (Chemical Fume Hood) c->d Proceed to Handling e Weigh/Measure Required Amount d->e f Perform Experimental Procedure e->f g Decontaminate Work Area f->g Procedure Complete h Segregate Halogenated Waste g->h i Dispose of Waste in Labeled Container h->i j Remove and Dispose of PPE Properly i->j Cleanup Complete k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.